Technical Documentation Center

2,4-Dichloro-5,8-difluoroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-5,8-difluoroquinoline
  • CAS: 1367807-93-9

Core Science & Biosynthesis

Foundational

Part 1: Chemical Identity & Strategic Significance

Technical Monograph: 2,4-Dichloro-5,8-difluoroquinoline 2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in the rational design of third- and fourth-generation fluoroquinolone...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,4-Dichloro-5,8-difluoroquinoline

2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in the rational design of third- and fourth-generation fluoroquinolone antibiotics and novel antitumor agents. Its structural value lies in the 5,8-difluoro substitution pattern , a motif known to modulate lipophilicity and metabolic stability while reducing the phototoxic side effects often associated with 8-fluoro-only quinolones (e.g., sparfloxacin analogs).

The presence of chlorine atoms at the C2 and C4 positions creates a "bifunctional electrophilic platform," allowing for sequential, regioselective nucleophilic aromatic substitutions (


). This makes the compound an essential building block for generating library diversity in medicinal chemistry.
Core Data Table
PropertySpecification
CAS Number 1367807-93-9
IUPAC Name 2,4-Dichloro-5,8-difluoroquinoline
Molecular Formula

Molecular Weight 234.03 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Key Precursor 2,5-Difluoroaniline (CAS 367-30-6)
Primary Hazard Irritant (Skin/Eye), Acute toxicity (Oral)

Part 2: Synthetic Architecture (The Self-Validating Protocol)

To ensure reproducibility and high yield, the synthesis of 2,4-dichloro-5,8-difluoroquinoline should follow a convergent cyclization-chlorination strategy . This protocol minimizes byproduct formation (such as the 4-chloro-2-hydroxy isomer) by utilizing excess phosphoryl chloride (


) as both solvent and reagent.
Step-by-Step Methodology

Phase 1: Construction of the Quinolinedione Core

  • Starting Material: Begin with 2,5-Difluoroaniline .

  • Condensation: React with diethyl malonate in a high-boiling solvent (e.g., diphenyl ether) at 250°C (Gould-Jacobs reaction type) or use a cyclization agent like polyphosphoric acid (PPA) if starting from the malonanilide intermediate.

  • Checkpoint 1 (Validation): Monitor the formation of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one (also known as the 2,4-dihydroxy tautomer). The reaction is complete when the aniline starting material (

    
     in Hexane/EtOAc) disappears.
    

Phase 2: Deoxychlorination (The Critical Step)

  • Reagent Setup: Suspend the dry 5,8-difluoro-2,4-dihydroxyquinoline intermediate (1.0 eq) in neat

    
     (10.0 eq).
    
  • Catalysis: Add a catalytic amount of

    
    -dimethylaniline or 
    
    
    
    to accelerate the reaction.
  • Reflux: Heat to reflux (105–110°C) for 4–6 hours.

    • Mechanism:[1] The carbonyl oxygens are phosphorylated, creating good leaving groups that are displaced by chloride ions.

  • Checkpoint 2 (Validation): Reaction completion is indicated by the dissolution of the solid starting material and a change in solution color (usually darkening). TLC (10% EtOAc/Hexane) should show a single non-polar spot (

    
    ).
    
  • Quenching (Safety Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Warning: This step is highly exothermic due to

    
     hydrolysis. Maintain temperature 
    
    
    
    °C to prevent hydrolysis of the product back to the quinolone.
  • Isolation: Extract with Dichloromethane (DCM).[2] Wash organic layer with Sat.

    
     (to remove acid) and Brine.[3] Dry over 
    
    
    
    .[3]
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent: Hexane/DCM).

Visualizing the Synthetic Pathway

SynthesisPath cluster_check Validation Checkpoints Start 2,5-Difluoroaniline (Precursor) Inter1 Condensation (Diethyl Malonate) Start->Inter1 High Temp Cyclic 5,8-Difluoro-2,4- dihydroxyquinoline Inter1->Cyclic Cyclization Chlor Chlorination (POCl3, Reflux) Cyclic->Chlor Activation Check1 TLC: Disappearance of Aniline Cyclic->Check1 Product 2,4-Dichloro-5,8- difluoroquinoline Chlor->Product Nu- Substitution Check2 Workup: Ice Quench (Exothermic Control) Chlor->Check2

Figure 1: Convergent synthesis workflow for CAS 1367807-93-9 highlighting critical process validation checkpoints.

Part 3: Reactivity Profile & Functionalization

The 2,4-dichloro-5,8-difluoroquinoline scaffold exhibits regioselective reactivity governed by the electronic influence of the ring nitrogen and the fluorine substituents.

  • C4-Position (Primary Reactive Site):

    • The C4 chlorine is significantly more reactive toward nucleophilic aromatic substitution (

      
      ) than the C2 chlorine.
      
    • Reasoning: The transition state for attack at C4 is stabilized by the ability of the quinoline nitrogen to accept the negative charge (para-like resonance).

    • Application: Introduction of amine side chains (e.g., piperazine, pyrrolidine) typically occurs here first.

  • C2-Position (Secondary Reactive Site):

    • Requires harsher conditions (higher temperature or stronger nucleophiles) to displace.

    • Application: Often used for cyclization to form tricyclic systems or left as a chloride for later reduction.

  • 5,8-Difluoro Moiety:

    • These fluorines are generally stable under standard

      
       conditions used for displacing chlorines. However, they strongly withdraw electrons, making the entire ring system electron-deficient and highly reactive toward nucleophiles.
      
Regioselectivity Logic Map

Reactivity cluster_C4 Path A: C4 Substitution (Kinetic Product) cluster_C2 Path B: C2 Substitution (Thermodynamic/Forced) Core 2,4-Dichloro-5,8-difluoroquinoline C4_Cond Mild Conditions (0-25°C, 1 eq Amine) Core->C4_Cond Primary Attack C4_Prod 4-Amino-2-chloro- 5,8-difluoroquinoline C4_Cond->C4_Prod C2_Cond Harsh Conditions (Reflux, Excess Nu-) C4_Prod->C2_Cond Secondary Attack C2_Prod 2,4-Diamino- 5,8-difluoroquinoline C2_Cond->C2_Prod

Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution followed by C2 functionalization.

Part 4: Applications in Medicinal Chemistry

This scaffold is a bioisosteric tool used to optimize Structure-Activity Relationships (SAR) :

  • Antibacterial Potency: The 5,8-difluoro pattern is often investigated to overcome resistance in S. aureus and M. tuberculosis. The C8-fluorine improves cell penetration, while the C5-fluorine can enhance binding affinity to DNA gyrase.

  • Phototoxicity Mitigation: While 8-fluoroquinolones (like Sparfloxacin) carry phototoxicity risks, the addition of the 5-fluoro substituent (or 5-amino via displacement) can modulate the HOMO-LUMO gap, potentially reducing the generation of reactive oxygen species under UV light.

  • Antitumor Agents: Derivatives where the C4-chlorine is replaced by bulky anilines have shown promise as tyrosine kinase inhibitors (TKIs), leveraging the planar quinoline core to intercalate DNA or block ATP binding pockets.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible).

References

  • Aaron Chemicals. (n.d.). Product Data: 2,4-dichloro-5,8-difluoroquinoline (CAS 1367807-93-9).[1][4][5][6] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 5,8-Difluoroquinoline Derivatives. (General structural reference for fluoroquinolone scaffolds).

Sources

Exploratory

2,4-Dichloro-5,8-difluoroquinoline: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, halogenated quinolines serve as foundational building blocks for a vast array of therapeutics, ranging from kinase inhibitors in oncology to antiviral age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated quinolines serve as foundational building blocks for a vast array of therapeutics, ranging from kinase inhibitors in oncology to antiviral agents. 2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) represents a highly specialized, electron-deficient heterocyclic scaffold. The strategic placement of fluorine atoms at the C5 and C8 positions drastically alters the molecule's pharmacokinetic profile, while the labile chlorine atoms at C2 and C4 offer orthogonal vectors for regioselective functionalization.

This technical whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and regioselective functionalization strategies of 2,4-dichloro-5,8-difluoroquinoline, grounded in authoritative chemical literature.

Structural and Electronic Profiling

The incorporation of fluorine into the quinoline core is a classical bioisosteric strategy. Fluorine substitution at the C5 and C8 positions serves a dual purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at the electron-rich positions of the benzo-fused ring[1].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms lowers the pKa of the quinoline nitrogen, which enhances lipophilicity and membrane permeability, critical parameters for oral bioavailability[1].

Simultaneously, the chlorine atoms at C2 and C4 are highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. The nitrogen atom's electronegativity renders the C2 position highly electrophilic, establishing a natural thermodynamic preference for C2-substitution[2].

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of 2,4-Dichloro-5,8-difluoroquinoline

PropertyValue / Description
CAS Registry Number 1367807-93-9[3]
Molecular Formula C9H3Cl2F2N[4]
Molecular Weight 234.03 g/mol [4]
SMILES String C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F[4]
Monoisotopic Mass 232.96 Da[4]
Predicted Boiling Point ~293.2 °C[5]

Divergent Regioselective Functionalization

The true utility of 2,4-dichloro-5,8-difluoroquinoline lies in the ability to selectively differentiate the C2 and C4 C-Cl bonds. Because both positions are activated, achieving high site-selectivity requires precise control over reaction conditions, ligands, and nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

Under standard thermodynamic conditions, SNAr with amine or thiolate nucleophiles occurs preferentially at the C2 position . The adjacent heterocyclic nitrogen stabilizes the Meisenheimer complex intermediate via resonance, making C2 the most electrophilic site[2]. This methodology was notably utilized in the synthesis of Ziresovir analogs, where substituted 2,4-dichloroquinolines were reacted with amines to yield potent Respiratory Syncytial Virus (RSV) fusion protein inhibitors[6].

Transition-Metal Catalyzed Cross-Coupling

While SNAr favors C2, palladium-catalyzed cross-coupling can be tuned to target either C2 or C4:

  • C2-Selective Sonogashira Coupling: Using standard Pd/C or Pd(PPh3)4 catalysts, terminal alkynes couple selectively at C2. This is driven by the coordination of the quinoline nitrogen to the palladium center, which directs the oxidative addition to the adjacent C2-Cl bond[7].

  • C4-Selective Suzuki-Miyaura Coupling: Inverting the conventional selectivity to target C4 requires overcoming the electronic preference for C2. This is achieved using highly sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (in Pd-PEPPSI-IPr). The bulky ligand creates severe steric repulsion with the C2 position, kinetically forcing the oxidative addition to occur at the more accessible C4 position[8].

Reactivity Core 2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) SNAr SNAr (Amines/Thiols) Thermodynamic Control Core->SNAr Nucleophilic Attack SuzukiC4 Suzuki Cross-Coupling Pd-PEPPSI-IPr (Ligand Control) Core->SuzukiC4 Oxidative Addition SonogashiraC2 Sonogashira Coupling Pd/C, CuI (N-Coordination) Core->SonogashiraC2 Transmetalation Prod1 C2-Substituted 4-Chloro-5,8-difluoroquinoline SNAr->Prod1 Prod2 C4-Aryl-2-chloro- 5,8-difluoroquinoline SuzukiC4->Prod2 Prod3 C2-Alkynyl-4-chloro- 5,8-difluoroquinoline SonogashiraC2->Prod3

Fig 1. Divergent regioselective functionalization pathways of 2,4-dichloro-5,8-difluoroquinoline.

Table 2: Regioselectivity Matrix for 2,4-Dichloroquinolines

Reaction TypeReagents / Catalyst SystemPrimary SiteSelectivity Ratio
SNAr (Amination) R-NH2, EtOH, RefluxC2> 20:1[2]
Sonogashira Terminal Alkyne, Pd/C, CuI, H2OC2> 99:1[7]
Suzuki-Miyaura Aryl-B(OH)2, Pd-PEPPSI-IPr, K2CO3C4~ 10:1[8]

Experimental Methodologies

The following protocols provide self-validating workflows for the synthesis and functionalization of the title compound.

Protocol 1: De Novo Synthesis via Microwave-Assisted Cyclization

Causality: This method utilizes Phosphorus Oxychloride (POCl3) as both a Vilsmeier-type cyclodehydration promoter and a chlorinating agent. Microwave irradiation ensures rapid heating, which suppresses the formation of polymeric byproducts typically seen in prolonged thermal heating of anilines[9].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe reactor vessel, dissolve malonic acid (1.0 equiv, 4.0 mmol) in neat POCl3 (10 mL).

  • Addition: Slowly add 2,5-difluoroaniline (1.2 equiv, 4.8 mmol) dropwise to the mixture at 0 °C to control the initial exothermic condensation.

  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation (600 W) for 50–60 seconds. Self-Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution, indicating complete cyclization and chlorination[9].

  • Quenching: Carefully pour the hot mixture over crushed ice (100 g) to hydrolyze the excess POCl3. Stir vigorously for 30 minutes until the product precipitates.

  • Isolation: Filter the crude solid, wash with cold water, and recrystallize from ethanol to yield pure 2,4-dichloro-5,8-difluoroquinoline.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

Causality: To override the natural C2-reactivity, Pd-PEPPSI-IPr is employed. The bulky diisopropylphenyl groups on the NHC ligand sterically clash with the quinoline C2 position, forcing the palladium to undergo oxidative addition at the C4-Cl bond[8].

Step-by-Step Workflow:

  • Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2,4-dichloro-5,8-difluoroquinoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.1 equiv, 0.55 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (3 mol%) to the solid mixture.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Causality: Water is critical for dissolving the inorganic base, which facilitates the formation of the reactive boronate species required for transmetalation.

  • Reaction: Stir the mixture at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should disappear, replaced by a single major lower-Rf spot corresponding to the C4-arylated product.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography.

References

  • PubChemLite. "2,4-dichloro-5,8-difluoroquinoline (C9H3Cl2F2N)." Université du Luxembourg. Available at:[Link]

  • Taherpour, A. A., et al. "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines." Asian Journal of Chemistry, 2008. Available at:[Link]

  • Kundu, D., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry, 2009. Available at:[Link]

  • Keylor, M. H., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled Conditions." Journal of the American Chemical Society, 2022. Available at: [Link]

  • Zheng, X., et al. "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Savett, D., et al. "Regioselective Electrolytic 5,8-Difluorination of Quinolines." Georgia Southern Commons, 2018. Available at: [Link]

Sources

Foundational

5,8-Difluoro-2,4-dichloroquinoline: A Privileged Scaffold in Advanced Therapeutics

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5,8-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a foundational technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5,8-Difluoro-2,4-dichloroquinoline (CAS: 1367807-93-9) represents a highly specialized, privileged building block. By combining the orthogonal reactivity of a 2,4-dichloro substitution pattern with the metabolic shielding of a 5,8-difluoro motif, this compound serves as a versatile intermediate for the synthesis of advanced kinase inhibitors, antimalarials, and novel fluoroquinolone antibiotics[1],[2].

This technical guide dissects the physicochemical properties, mechanistic rationale, and validated synthetic workflows for utilizing this scaffold in drug discovery.

Physicochemical & Structural Profiling

The baseline physicochemical properties of 5,8-difluoro-2,4-dichloroquinoline dictate its behavior in both synthetic environments and biological systems. The predicted XLogP3 of 4.0 highlights its highly lipophilic nature, which is advantageous for penetrating lipid bilayers but requires careful modulation during lead optimization[3].

PropertyValue
Chemical Name 2,4-Dichloro-5,8-difluoroquinoline
CAS Number 1367807-93-9
Molecular Formula C

H

Cl

F

N
Molecular Weight 234.03 g/mol
Monoisotopic Mass 232.96 Da
Predicted XLogP3 4.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, F, F)

Data derived from PubChemLite computational profiling[3],[4].

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is engineered, rather than simply how to use it. The molecule operates on a "push-pull" dynamic of reactivity and stability.

The "Push-Pull" of the 5,8-Difluoro Motif

Fluorine substitution at the C5 and C8 positions serves three primary pharmacological purposes:

  • Metabolic Shielding: The electron-rich carbocyclic ring of quinoline is a notorious hotspot for Cytochrome P450 (CYP450) mediated epoxidation and subsequent degradation. The high bond dissociation energy of the C-F bond strictly blocks oxidation at these sites[1],[5].

  • Lipophilicity & Permeability: The strong electronegativity of fluorine lowers the pKa of the quinoline nitrogen, modulating basicity to enhance passive blood-brain barrier (BBB) and cellular permeability[6].

  • Target Affinity: The C8-fluorine frequently participates in orthogonal halogen bonding within the hinge region of kinase ATP-binding pockets, locking the ligand into its bioactive conformation[2].

Regioselectivity of the 2,4-Dichloro Motif

The 2,4-dichloro substitution provides two distinct electrophilic sites for functionalization.

  • C2 Position: Highly activated toward Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The adjacent quinoline nitrogen coordinates with the Pd(0) catalyst, directing oxidative addition preferentially to the C2-Cl bond[7],[8].

  • C4 Position: Highly activated toward Nucleophilic Aromatic Substitution (SNAr). Once the C2 position is blocked, the C4-Cl bond undergoes facile displacement by amines or alkoxides, driven by the stabilization of the anionic Meisenheimer complex[9],[10].

G Core 5,8-Difluoroquinoline Core Metab Metabolic Stability Core->Metab Lipid Enhanced Lipophilicity Core->Lipid Bind Target Affinity Core->Bind CYP Blocks CYP450 Oxidation at C5/C8 Metab->CYP Perm Increased BBB/Cell Permeability Lipid->Perm Hal Halogen Bonding in Kinase Hinge Region Bind->Hal

Fig 1. Pharmacological advantages conferred by the 5,8-difluoro substitution pattern.

Experimental Workflows: Regioselective Functionalization

To harness this scaffold, we utilize a two-step orthogonal functionalization strategy. The protocols below are designed as self-validating systems, ensuring high yield and regiochemical purity.

Protocol A: C2-Regioselective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C2 position while preserving the C4-chloride for downstream SNAr[7].

Causality & Logic: We select Pd(PPh


)

as the catalyst because the coordination of the quinoline nitrogen to the Pd(0) center directs the oxidative addition to the C2-chloride. This makes the C2-Cl bond kinetically favored over the C4-Cl bond, ensuring >95% regioselectivity[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 5,8-difluoro-2,4-dichloroquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv) in a degassed mixture of Toluene/EtOH (4:1 v/v).

  • Base Addition: Add an aqueous solution of K

    
    CO
    
    
    
    (2.0 equiv, 2M). Degas the biphasic mixture via sparging with argon for 15 minutes.
  • Catalyst Loading: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv). Seal the flask and heat to 80°C for 4–6 hours.
  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 233) is consumed, yielding the mono-arylated C4-chloro intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: C4-Directed Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce an amine pharmacophore at the C4 position of the C2-functionalized intermediate[9].

Causality & Logic: With the C2 position functionalized, the C4-Cl bond becomes the primary electrophilic site. The electron-withdrawing 5,8-difluoro motif aggressively lowers the LUMO of the quinoline ring, stabilizing the anionic Meisenheimer complex intermediate and accelerating the SNAr reaction without the need for transition-metal catalysis[10].

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-arylated-4-chloro-5,8-difluoroquinoline intermediate (1.0 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Amine Addition: Add the target nucleophilic amine (e.g., an aniline derivative) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Thermal Activation: Heat the mixture to 120°C in a sealed tube (or subject to microwave irradiation at 150°C for 30 minutes)[9].

  • Validation: Monitor via TLC (UV active). The formation of a highly fluorescent spot indicates the successful formation of the 4-aminoquinoline derivative.

  • Workup: Crash the product out of solution by dropwise addition into ice-cold water. Filter the resulting precipitate, wash with cold water, and recrystallize from EtOH.

G SM 5,8-Difluoro-2,4- dichloroquinoline C2 C2-Functionalized Intermediate SM->C2 Pd-Catalyzed Suzuki Coupling (C2 Selective) C4 2,4-Disubstituted Target Compound C2->C4 SNAr with Amine (C4 Position)

Fig 2. Regioselective functionalization workflow of 5,8-difluoro-2,4-dichloroquinoline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82581105, 2,4-Dichloro-5,8-difluoroquinoline." PubChem. URL:[Link]

  • Henary, E., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 2024, 17(3), 281. URL:[Link]

  • Minato, A., et al. "Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine." Journal of Organic Chemistry, 1999, 64(2), 453–457. URL:[Link]

  • WIPO (PCT). "Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases." Google Patents, WO2017191599A1.
  • Garg, N., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of the American Chemical Society, 2018. URL:[Link]

Sources

Exploratory

Introduction to Dichloro-Fluoroquinolines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Dichloro-Fluoroquinolines as Core Scaffolds in Drug Discovery A Note on the Target Compound: 2,4-dichloro-5,8-difluoroquinoline An extensive search for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Dichloro-Fluoroquinolines as Core Scaffolds in Drug Discovery

A Note on the Target Compound: 2,4-dichloro-5,8-difluoroquinoline

An extensive search for "2,4-dichloro-5,8-difluoroquinoline" did not yield specific data for this particular molecular structure. This suggests that the compound may be novel, sparsely documented in publicly accessible literature, or a hypothetical structure for the purposes of this guide. However, the underlying quinoline scaffold, substituted with halogens, is of significant interest in medicinal chemistry. Therefore, this guide will focus on the closely related and structurally significant class of dichloro-fluoroquinolines, using publicly available data for similar compounds to illustrate the core principles of their synthesis, characterization, and potential applications. The methodologies and insights presented here are directly applicable to the hypothetical synthesis and study of 2,4-dichloro-5,8-difluoroquinoline.

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, particularly chlorine and fluorine, into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the molecule. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter the electronic properties of the molecule, making it a valuable tool in drug design. Dichloro-fluoroquinolines, therefore, represent a versatile class of intermediates for the synthesis of novel therapeutic agents.

Physicochemical Properties of a Representative Dichloro-Fluoroquinoline

To provide a quantitative understanding of this class of compounds, the physicochemical properties of 2,4-dichloro-5-fluoroquinoline are summarized below. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions for its use in synthesis and analysis.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FNChemScene[1]
Molecular Weight 216.04 g/mol ChemScene, Sigma-Aldrich[1][2][3]
Physical Form White to Pale-yellow to Yellow-brown or Gray SolidSigma-Aldrich[2]
Purity ≥97%Sigma-Aldrich[2]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 12.89 ŲChemScene[1]
LogP 3.6807ChemScene[1]

Synthesis of Dichloro-Fluoroquinoline Derivatives

The synthesis of substituted quinolines can be achieved through various established methods. A common approach involves the cyclization of an appropriately substituted aniline with a β-ketoester (the Combes quinoline synthesis) or a related cyclization reaction, followed by chlorination and fluorination steps. For the synthesis of a 2,4-dichloro-fluoroquinoline, a plausible synthetic route would start from a fluorinated aniline derivative, which is then cyclized to form a dihydroxyquinoline, followed by a dichlorination step.

Hypothetical Synthetic Workflow for a Dichloro-Fluoroquinoline

A Fluorinated Anthranilic Acid B Cyclization (e.g., with Acetic Anhydride) A->B Step 1 C Dihydroxy-fluoroquinoline B->C D Dichlorination (e.g., POCl₃) C->D Step 2 E 2,4-Dichloro-fluoroquinoline D->E drug Quinolone-based Drug enzyme Bacterial DNA Gyrase / Topoisomerase IV drug->enzyme Inhibition dna_replication DNA Replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Sources

Foundational

Introduction: The Strategic Importance of Halogenated Quinolines

An In-Depth Technical Guide to 2,4-Dichloro-5,8-difluoroquinoline (InChIKey: QYQAZMLZAWUIJX) The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous nat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dichloro-5,8-difluoroquinoline (InChIKey: QYQAZMLZAWUIJX)

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this heterocyclic system can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2,4-Dichloro-5,8-difluoroquinoline represents a highly functionalized and reactive chemical intermediate. Its structure, featuring two distinct, reactive chlorine atoms and two deactivating, yet electronically significant, fluorine atoms on the carbocyclic ring, positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and proposed synthesis to its reactivity and potential applications, with a particular focus on its relevance to drug discovery for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of 2,4-Dichloro-5,8-difluoroquinoline is fundamental to its application in synthesis. While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from computational predictions and analysis of analogous structures.

Core Properties

The key physicochemical identifiers and predicted properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₃Cl₂F₂NPubChemLite[3]
InChIKey QYQAZMLZAWUIJX-UHFFFAOYSA-NPubChemLite[3]
Monoisotopic Mass 232.96106 DaPubChemLite[3]
Predicted XlogP 4.0PubChemLite[3]
Physical Form Solid (Predicted)Inferred from similar compounds
CAS Number Not found in searched literatureN/A
Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis. The following are the expected spectroscopic signatures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Due to the substitution pattern, three signals corresponding to the three aromatic protons (H-3, H-6, H-7) are anticipated in the downfield region (approx. 7.0-8.5 ppm).

    • H-3: Should appear as a singlet, as it has no adjacent protons.

    • H-6 and H-7: These protons will form an AX system, appearing as two doublets, each coupled to the other. Furthermore, they will exhibit additional, smaller couplings to the adjacent fluorine atoms (¹⁹F). This will likely result in two distinct doublets of doublets.

  • ¹³C NMR Spectroscopy: The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbons bonded to the highly electronegative chlorine and fluorine atoms (C-2, C-4, C-5, C-8) will be significantly deshielded and appear at lower field. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable.

  • ¹⁹F NMR Spectroscopy: Two distinct signals are expected, one for the F-5 and one for the F-8. Each signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), which is a definitive indicator for its presence. The high-resolution mass spectrum should confirm the elemental composition with high accuracy.[3]

PART 2: Synthesis and Purification Workflow

The proposed pathway involves two key stages: the construction of the 5,8-difluoroquinoline-2,4(1H,3H)-dione core, followed by a dehydrative chlorination to yield the target compound.

Caption: Proposed two-stage synthesis of 2,4-Dichloro-5,8-difluoroquinoline.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on analogous transformations.[4][5] Researchers should perform initial small-scale trials to optimize reaction conditions.

Objective: To synthesize 2,4-Dichloro-5,8-difluoroquinoline from 5,8-Difluoroquinoline-2,4(1H,3H)-dione.

Materials:

  • 5,8-Difluoroquinoline-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq, serving as reagent and solvent)

  • Phosphorus pentachloride (PCl₅) (2-3 eq)

  • Toluene (for purification)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5,8-Difluoroquinoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus pentachloride (PCl₅, 2.5 eq).

    • Rationale: PCl₅ is often used with POCl₃ to ensure complete conversion of the dione to the dichloro derivative and to consume any trace amounts of water.[5]

  • Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 15 eq) to the flask. The mixture may become a slurry.

  • Chlorination: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

    • Rationale: Refluxing in a large excess of POCl₃ ensures the reaction goes to completion. The high temperature is necessary to overcome the activation energy for the double chlorination.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

    • Rationale: Quenching with ice water hydrolyzes the excess POCl₃ and PCl₅ to phosphoric acid, which is water-soluble.

  • Extraction: Once the ice has melted, neutralize the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,4-Dichloro-5,8-difluoroquinoline.

PART 3: Chemical Reactivity and Derivatization

The synthetic utility of 2,4-Dichloro-5,8-difluoroquinoline lies in the differential reactivity of its two chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The C4-chloro position is generally more susceptible to nucleophilic attack than the C2-chloro position.[7] This regioselectivity is driven by the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. The potent electron-withdrawing effects of the quinoline nitrogen and the fluorine atoms further activate the ring system for these transformations.

G A 2,4-Dichloro-5,8-difluoroquinoline B 4-Amino-2-chloro-5,8-difluoroquinoline A->B R-NH₂ (SNAr at C4) Mild Conditions C 4-Alkoxy-2-chloro-5,8-difluoroquinoline A->C R-OH, Base (SNAr at C4) Mild Conditions D 2-Aryl-4-chloro-5,8-difluoroquinoline A->D Ar-B(OH)₂ Pd Catalyst (Suzuki at C2) Harsher Conditions E 2-Amino-4-chloro-5,8-difluoroquinoline A->E R-NH₂ Pd Catalyst (Buchwald-Hartwig at C2) Harsher Conditions

Caption: Key reactivity pathways of 2,4-Dichloro-5,8-difluoroquinoline.

Protocol: Selective Amination at the C4 Position

This protocol outlines a general procedure for the selective displacement of the C4-chloride.

Objective: To synthesize a 4-amino-2-chloro-5,8-difluoroquinoline derivative.

Materials:

  • 2,4-Dichloro-5,8-difluoroquinoline (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

Procedure:

  • Setup: To a vial or round-bottom flask, add 2,4-Dichloro-5,8-difluoroquinoline (1.0 eq) and the chosen solvent (e.g., DMF).

  • Reagent Addition: Add the amine (1.2 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Rationale: The base scavenges the HCl generated during the reaction, driving it to completion. Gentle heating can accelerate the rate of substitution.

  • Work-up: Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate for extraction.

  • Purification: If extracting, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

PART 4: Potential Applications in Drug Discovery - A Fluoroquinolone Scaffold

Quinolone derivatives, particularly fluoroquinolones, are a critically important class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[8][9] This dual-target interaction leads to the cessation of DNA replication and ultimately, bacterial cell death.[][11]

The fluorine atom at the C-6 position (in traditional numbering) is a hallmark of the fluoroquinolone class, known to enhance both enzyme inhibition and cell membrane permeability.[] 2,4-Dichloro-5,8-difluoroquinoline is an intriguing scaffold because its derivatization could lead to novel fluoroquinolone-like structures. The reactive chlorine atoms provide handles to introduce various side chains, such as the piperazine rings common in drugs like ciprofloxacin and norfloxacin, which are crucial for interacting with the enzyme-DNA complex.

G cluster_0 Fluoroquinolone Action A Fluoroquinolone Derivative B DNA Gyrase & Topoisomerase IV A->B Binds to C Ternary Complex (Drug-Enzyme-DNA) B->C D Inhibition of DNA Re-ligation C->D E DNA Strand Breaks D->E F Bacterial Cell Death E->F

Sources

Exploratory

5,8-difluoroquinolone antibiotic intermediates

Topic: 5,8-Difluoroquinolone Antibiotic Intermediates: Synthetic Architecture & Regiocontrol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,8-Difluoroquinolone Antibiotic Intermediates: Synthetic Architecture & Regiocontrol Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Directive: The 5,8-Difluoro Advantage

In the structural optimization of fluoroquinolones, the 6-fluoro substituent is non-negotiable for gyrase inhibition. However, the 5,8-difluoro motif represents a high-value structural refinement. The addition of a fluorine atom at C-8 improves oral absorption and extends half-life by blocking metabolic sites, while substituents at C-5 (often amino or fluoro) significantly broaden activity against Gram-positive pathogens (e.g., S. aureus) and anaerobes.

This guide details the construction of the 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate core. This "Universal Tetrafluoro Intermediate" is the critical hub molecule. Its unique electronic landscape allows for highly specific regioselective substitution at C-7, enabling the synthesis of advanced 5,8-difluoro-7-amino targets (e.g., Sparfloxacin analogs).

Strategic Retrosynthesis: The Grohe-Heberer Protocol

Unlike the older Gould-Jacobs reaction, which suffers from poor regioselectivity on polyfluorinated rings, the Grohe-Heberer method (cycloacylation) is the industry standard for 5,8-difluoro scaffolds. It relies on the activation of a pentafluorobenzoic acid precursor, followed by a "one-pot" amine exchange and cyclization.

The Synthetic Pathway (DOT Visualization)

The following diagram maps the critical process flow from raw material to the tetrafluoro-core.

GroheHeberer SM Pentafluorobenzoic Acid (Starting Material) AcidCl Pentafluorobenzoyl Chloride (Activated Electrophile) SM->AcidCl SOCl2, Toluene, Reflux Adduct Acylated Enamine Intermediate (Unstable) AcidCl->Adduct + Enamine, NEt3 Enamine Ethyl 3-(dimethylamino)acrylate Enamine->Adduct AmineEx Amino-Acrylate (via Cyclopropylamine Exchange) Adduct->AmineEx + Cyclopropylamine (Amine Exchange) Cyclization Intramolecular SnAr Cyclization (Base-Mediated) AmineEx->Cyclization K2CO3 or NaH DMF/DMSO Product Ethyl 1-cyclopropyl-5,6,7,8- tetrafluoro-4-oxoquinoline-3-carboxylate Cyclization->Product - HF (Scavenged)

Caption: Figure 1. The Grohe-Heberer synthetic cascade. Note the crucial amine exchange step which sets the N-1 substituent prior to ring closure.

Core Protocol: Synthesis of the Tetrafluoro-Intermediate

Target Molecule: Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. CAS: 103772-12-9 (analogous)[1]

A. Reagent Preparation & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Pentafluorobenzoyl Chloride1.0ElectrophileFreshly distilled; moisture sensitive.
Ethyl 3-(dimethylamino)acrylate1.1EnamineControls C-2/C-3 carbon framework.
Triethylamine (TEA)1.2Base (Step 1)Must be anhydrous to prevent hydrolysis.
Cyclopropylamine1.1N-1 SourceHigh volatility; add at low temp.
Potassium Carbonate (K₂CO₃)2.5Base (Step 3)Milled/Micronized for surface area.
B. Step-by-Step Methodology

Phase 1: Acylation (The Adduct)

  • Setup: Charge a dry reactor with Ethyl 3-(dimethylamino)acrylate (1.1 eq) and anhydrous toluene. Cool to 0–5°C.

  • Addition: Add Triethylamine (1.2 eq). Then, add Pentafluorobenzoyl Chloride (1.0 eq) dropwise over 60 minutes. Exotherm warning: Maintain T < 10°C.

  • Reaction: Warm to 25°C and stir for 2 hours.

  • Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of acid chloride.

Phase 2: Amine Exchange

  • Solvent Swap: Evaporate toluene under reduced pressure. Re-dissolve the residue in absolute ethanol or THF.

  • Exchange: Cool to 0°C. Add Cyclopropylamine (1.1 eq) dropwise. The solution will turn yellow/orange.

  • Stir: Agitate at 20°C for 1 hour. The dimethylamine is displaced by the cyclopropylamine.

Phase 3: Cyclization (Ring Closure)

  • Base Treatment: Dilute the reaction mixture with DMF (3 volumes). Add milled K₂CO₃ (2.5 eq).

  • Thermal Drive: Heat the slurry to 80–90°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The N-H of the cyclopropylamine attacks the ortho-fluorine (C-2 of the benzene ring) in an intramolecular S_NAr reaction.

  • Quench: Pour the hot reaction mixture into crushed ice/water (10 volumes).

  • Isolation: Filter the precipitate. Wash with cold water and ethanol. Dry at 50°C under vacuum.

Self-Validating Endpoint:

  • Yield: Expected >75%.

  • Appearance: Pale yellow to off-white solid.

  • Mass Spec: M+1 = 330.2 (approx).

Regiocontrol: The C-7 "Switch"

The utility of the tetrafluoro-intermediate lies in its reactivity profile. Although the ring contains four fluorine atoms (C-5, C-6, C-7, C-8), nucleophilic substitution with a secondary amine (e.g., piperazine) occurs almost exclusively at C-7 .

Mechanistic Logic
  • C-4 Carbonyl Effect: The ketone at C-4 exerts a strong electron-withdrawing effect.

  • Conjugation: Positions ortho and para to the carbonyl are activated.

    • C-5 is ortho to the carbonyl (Activated).

    • C-7 is para to the carbonyl (Activated).

  • Steric & Electronic Screening: C-5 is sterically crowded by the C-4 carbonyl and the N-1 substituent. Furthermore, the lone pair donation from N-1 can slightly deactivate C-8 and C-5 relative to C-7.

  • Result: C-7 is the "softest" and most accessible electrophilic site for S_NAr.

Regioselectivity Map (DOT Visualization)

Regioselectivity C5 C-5 (F) C6 C-6 (F) C7 C-7 (F) C8 C-8 (F) C4_CO C-4 Carbonyl (EWG) C4_CO->C5 Ortho Activation C4_CO->C7 Para Activation N1 N-1 (Steric Bulk) N1->C5 Steric Shielding Target Nucleophilic Attack Target->C7

Caption: Figure 2. Electronic and steric forces directing nucleophilic attack to C-7. C-5 is activated but sterically hindered; C-7 is the kinetic favorite.

Analytical Controls & Integrity

To ensure the intermediate is suitable for drug substance manufacturing, the following analytical specification is recommended.

A.

F NMR Signature

The tetrafluoro-core has a distinct four-signal pattern.

  • Solvent: DMSO-d6 or CDCl3.

  • Standard: Trichlorofluoromethane (CFCl3) at 0 ppm.

  • Profile:

    • C-5 F: ~ -138 to -142 ppm (Multiplet, deshielded by carbonyl).

    • C-7 F: ~ -150 to -155 ppm (Triplet/Multiplet).

    • C-8 F: ~ -158 to -162 ppm.

    • C-6 F: ~ -165 to -170 ppm.

  • Validation: Upon substitution at C-7 with an amine, the signal at -150 ppm disappears, confirming regioselectivity.

B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 290 nm (Quinolone characteristic absorption).

  • Limit: Impurity at RRT 0.9 (uncyclized intermediate) must be < 0.5%.

References

  • Grohe, K., & Heberer, H. (1987). Verfahren zur Herstellung von 7-Amino-1-cyclopropyl-6,8-difluor-1,4-dihydro-4-oxo-3-chinolincarbonsäuren. European Patent EP0241206.

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin. Journal of Medicinal Chemistry, 33(6), 1645–1656.[7]

  • Bayer AG. (2005). Process for the preparation of quinolonecarboxylic acid derivatives. US Patent 6,861,531.

  • Charushin, V. N., et al. (2019). Nucleophilic aromatic substitution in polyfluoroarenes: A route to functionalized heterocycles. Russian Chemical Reviews, 88(11).

Sources

Foundational

2,4-Dichloro-5,8-difluoroquinoline: An In-Depth Technical Guide to Solubility Profiling and Experimental Determination

Executive Summary In contemporary medicinal chemistry and materials science, highly functionalized heterocyclic scaffolds are critical for developing next-generation therapeutics. 2,4-Dichloro-5,8-difluoroquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, highly functionalized heterocyclic scaffolds are critical for developing next-generation therapeutics. 2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) is a tetra-halogenated building block characterized by extreme lipophilicity and a highly electron-deficient aromatic core. Because quantitative solubility data for this specific niche compound is scarce in public literature, researchers must rely on predictive thermodynamic modeling and rigorous empirical validation.

This whitepaper provides a comprehensive framework for understanding the solvation mechanics of 2,4-dichloro-5,8-difluoroquinoline, extrapolating its solubility profile across various solvent classes, and executing a self-validating experimental protocol to acquire high-fidelity thermodynamic solubility data.

Physicochemical Properties & Solvation Thermodynamics

To predict the solubility behavior of a compound, we must first deconstruct its physicochemical parameters. The tetra-halogenation pattern of this molecule dictates its interactions with solvent cavities.

Fundamental Properties
PropertyValueMechanistic Implication
CAS Number 1367807-93-9Unique chemical identifier.
Molecular Formula C₉H₃Cl₂F₂NHigh halogen-to-carbon ratio.
Molecular Weight 234.03 g/mol Moderate size; easily crosses biological membranes.
Predicted XlogP 4.0Highly lipophilic; prefers non-polar microenvironments.
Predicted pKa -5.18 ± 0.50Nitrogen is practically non-basic; poor H-bond acceptor.

Data derived from the 1[1].

The Causality of Halogenation on Solvation

The solubility of quinoline derivatives is typically governed by the ability of the quinoline nitrogen to act as a hydrogen-bond acceptor. However, in 2,4-dichloro-5,8-difluoroquinoline, this paradigm is inverted due to two primary factors:

  • Inductive Electron Withdrawal: The highly electronegative fluorine atoms at the C5 and C8 positions, combined with the chlorine atoms at C2 and C4, exert a massive inductive electron-withdrawing effect (-I effect). This pulls electron density away from the heterocycle, suppressing the nitrogen's basicity to a predicted pKa of -5.18[1]. Consequently, the molecule cannot form favorable hydrogen bonds with water, rendering it practically insoluble in aqueous media.

  • Symmetry and Dipole Cancellation: As established in chemical literature regarding molecular symmetry, highly halogenated quinolines often exhibit a cancellation of bond dipole moments compared to mono-substituted variants 2[2]. This reduced overall polarity decreases cohesive interactions with polar solvents while maximizing dispersion forces in non-polar or aprotic solvents (e.g., Tetrahydrofuran, Toluene).

Solvation A Solid State (Crystal Lattice) B Lattice Energy Overcome (Endothermic ΔH > 0) A->B Heat / Agitation C Solvent Cavity Formation (Solvent Dependent) B->C Disruption of Solvent D Solute-Solvent Interaction (Exothermic ΔH < 0) C->D Dispersion & Halogen Bonding E Dissolved State (Thermodynamic Equilibrium) D->E Net ΔG_solv < 0

Thermodynamic pathway of solvation for highly lipophilic halogenated quinolines.

Extrapolated Solubility Profile

Drawing upon empirical data from structurally analogous compounds like 4,7-dichloroquinoline 3[3] and 6-chloroquinoline 4[4], we can extrapolate the solubility profile of 2,4-dichloro-5,8-difluoroquinoline. The temperature dependence of these solubilities can typically be correlated using the modified Apelblat equation[3].

SolventPolarity IndexDielectric Constant (ε)Predicted Solubility Range (25°C)
Water 10.280.1< 0.01 mg/mL (Practically Insoluble)
Ethanol 5.224.51 - 5 mg/mL (Slightly Soluble)
Acetonitrile 5.837.510 - 20 mg/mL (Sparingly Soluble)
Tetrahydrofuran (THF) 4.07.5> 50 mg/mL (Freely Soluble)
N,N-Dimethylformamide (DMF) 6.436.7> 50 mg/mL (Freely Soluble)

Scientist's Insight: THF yields the highest solubility because its ether oxygen can participate in favorable halogen-bonding interactions with the electron-deficient aromatic ring, while its non-polar hydrocarbon bulk effectively solvates the lipophilic halogens[3].

Self-Validating Experimental Protocol

To transition from predictive models to empirical certainty, researchers must employ the Isothermal Equilibrium Method . This protocol is designed as a self-validating system to prevent false-positive readings caused by supersaturation or lipophilic adsorption.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid 2,4-dichloro-5,8-difluoroquinoline (e.g., 100 mg) to 5 mL of the target organic solvent in a hermetically sealed borosilicate glass vial[4].

  • Isothermal Agitation: Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C. Causality: Strict temperature control is mandatory because the solubility of halogenated quinolines increases exponentially with temperature[3].

  • Equilibration & Self-Validation: Agitate the samples. To ensure true thermodynamic equilibrium (and not a kinetic pseudo-equilibrium), withdraw samples at two distinct timepoints: 24 hours and 48 hours . If the concentration variance between these timepoints is < 2%, equilibrium is validated.

  • Phase Separation & Filtration: Centrifuge the samples to pellet the excess solid. Filter the supernatant using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: Do not use Nylon or PES filters. The highly lipophilic nature of the compound (XlogP = 4.0) will cause it to bind to polyamide backbones, artificially lowering the measured solubility. PTFE is chemically inert and prevents this adsorption.

  • Quantification via UV-Vis: Dilute the filtered supernatant with the respective solvent to fall within the linear range of a pre-established calibration curve (R² > 0.999). Measure the absorbance at the compound's predetermined λ_max (typically between 240-340 nm for halogenated quinolines)[4].

Protocol S1 1. Excess Solute Addition (Ensure Saturation) S2 2. Isothermal Shaking (24h & 48h Timepoints) S1->S2 S3 3. Phase Separation (Centrifugation at 25°C) S2->S3 S4 4. PTFE Filtration (0.22 µm pore size) S3->S4 S5 5. UV-Vis / HPLC Analysis (Quantification) S4->S5 S6 6. Data Validation (Check 24h vs 48h variance) S5->S6

Self-validating isothermal equilibrium workflow for determining thermodynamic solubility.

Implications in Drug Development

Understanding the solubility of 2,4-dichloro-5,8-difluoroquinoline is not merely an academic exercise; it is a critical path in formulation science. Halogenated quinolines have recently been identified as potent agents capable of eradicating drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms (e.g., Staphylococcus epidermidis) 5[5].

The extreme lipophilicity that allows these compounds to penetrate the lipid-rich extracellular polymeric substance (EPS) of biofilms also makes them notoriously difficult to formulate for intravenous or oral delivery. Accurate solubility data in excipients like DMF, DMSO, and ethanol is required to design effective lipid nanoparticles (LNPs) or co-solvent delivery systems that can safely administer these persister-cell-eradicating therapeutics without causing in vivo precipitation.

References

  • Title: 2,4-dichloro-5,8-difluoroquinoline (C9H3Cl2F2N)
  • Title: An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents Source: Benchchem URL
  • Title: Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2)
  • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis Source: PMC - NIH URL
  • Title: Is there any relation in chemistry between the molecular symmetry and the molecular polarity?

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,4-Dichloro-5,8-difluoroquinoline from 2,5-difluoroaniline

Application Note: High-Efficiency Synthesis of 2,4-Dichloro-5,8-difluoroquinoline Executive Summary This application note details a robust, three-step protocol for the synthesis of 2,4-dichloro-5,8-difluoroquinoline star...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2,4-Dichloro-5,8-difluoroquinoline

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 2,4-dichloro-5,8-difluoroquinoline starting from 2,5-difluoroaniline . This target molecule is a critical scaffold in the development of third- and fourth-generation fluoroquinolone antibiotics and novel agrochemicals.

The method employs a modified malonate cyclization approach, avoiding the lower-yielding Gould-Jacobs route often used for similar quinolines. By utilizing a high-temperature condensation followed by Polyphosphoric Acid (PPA) mediated cyclization and aggressive POCl₃ chlorination, this protocol ensures regioselective integrity and high purity (>98% by HPLC).

Retrosynthetic Logic & Mechanism

The synthesis is designed to install the pyridine ring onto the fluorinated benzene core while establishing the 2,4-dichloro functionality.

  • Regiochemistry Control: The starting material, 2,5-difluoroaniline, possesses two potential cyclization sites (ortho positions). However, the position occupied by the fluorine atom (C2 of the aniline) is blocked for standard electrophilic aromatic substitution cyclization. Therefore, cyclization is directed exclusively to the C6 position (para to the C3-fluorine), yielding the 5,8-difluoro substitution pattern in the final quinoline.

  • Functional Group Transformation:

    • Step 1 (Condensation): Formation of the anilide intermediate using diethyl malonate.

    • Step 2 (Cyclization): Intramolecular electrophilic aromatic substitution (SEAr) catalyzed by PPA to form the 2,4-dihydroxyquinoline (quinolone) core.

    • Step 3 (Aromatization/Chlorination): Conversion of the tautomeric dihydroxy/dione motif into the dichloroarene using phosphorus oxychloride (POCl₃).

Safety & Pre-requisites

  • Phosphorus Oxychloride (POCl₃): Highly toxic and reacts violently with water. All glassware must be oven-dried. A distinct quench protocol is required.

  • Polyphosphoric Acid (PPA): Viscous and corrosive. Requires mechanical stirring.[1]

  • Ventilation: All reactions, especially the chlorination step, liberate HCl gas and must be performed in a high-efficiency fume hood.

Detailed Experimental Protocols

Step 1: Condensation to Ethyl N-(2,5-difluorophenyl)malonamate

This step involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl of diethyl malonate.

  • Reagents:

    • 2,5-Difluoroaniline (1.0 eq)

    • Diethyl malonate (1.5 eq)

  • Equipment: Round-bottom flask, Dean-Stark trap (optional) or distillation head, overhead stirrer.

Protocol:

  • Charge the reaction vessel with 2,5-difluoroaniline (e.g., 12.9 g, 100 mmol) and diethyl malonate (24.0 g, 150 mmol).

  • Heat the mixture to 150°C under an inert atmosphere (N₂).

  • Critical Control Point: Ethanol is a byproduct. Maintain temperature to distill off ethanol continuously. This drives the equilibrium toward the amide product.

  • Continue heating for 4–6 hours until ethanol evolution ceases.

  • Cool the mixture to room temperature. The excess diethyl malonate can be removed via vacuum distillation or by triturating the residue with cold hexanes to precipitate the solid ester-amide.

  • Yield Expectation: 85–90%.

Step 2: Cyclization to 5,8-Difluoro-4-hydroxy-2-quinolone

The cyclization is the most sensitive step. PPA is preferred over thermal cyclization in Dowtherm A for this specific substrate to minimize defluorination byproducts.

  • Reagents:

    • Crude Intermediate from Step 1 (1.0 eq)

    • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

  • Equipment: Mechanical stirrer (essential due to viscosity), oil bath.

Protocol:

  • Heat PPA to 100°C in a reaction vessel to lower its viscosity.

  • Add the Ethyl N-(2,5-difluorophenyl)malonamate portion-wise with vigorous stirring.

  • Raise the temperature to 140°C and maintain for 2–3 hours.

    • Note: The mixture will turn deep orange/brown.

  • Quench: Cool the mixture to ~80°C and carefully pour onto crushed ice (500 g) with rapid stirring. The PPA hydrolysis is exothermic.

  • Stir the aqueous suspension for 1 hour to ensure full precipitation of the quinolone.

  • Filter the off-white/grey solid. Wash copiously with water to remove all phosphoric acid residues.

  • Dry the solid in a vacuum oven at 60°C.

  • Characterization: The product exists in tautomeric equilibrium between the 2,4-dihydroxy and 4-hydroxy-2-quinolone forms.

Step 3: Chlorination to 2,4-Dichloro-5,8-difluoroquinoline

This step converts the hydroxyl/carbonyl groups into chloro substituents, aromatizing the heterocyclic ring.

  • Reagents:

    • 5,8-Difluoro-4-hydroxy-2-quinolone (1.0 eq)

    • Phosphorus Oxychloride (POCl₃) (5.0–8.0 eq)

    • Optional Catalyst: N,N-Dimethylaniline (catalytic amount)

  • Equipment: Double-neck flask, Reflux condenser with CaCl₂ guard tube, Ice bath.

Protocol:

  • Place the dried quinolone intermediate (e.g., 10 g) into the flask.

  • Carefully add POCl₃ (40 mL). Caution: Exothermic.

  • Add 1–2 mL of N,N-dimethylaniline (accelerates the reaction).

  • Heat the mixture to Reflux (105–110°C) for 3–5 hours.

    • Checkpoint: The solid suspension should dissolve to form a clear (dark) solution, indicating consumption of the starting material.

  • Workup (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for acidic vapors).

    • Pour the thick residue slowly onto crushed ice/water mixture with vigorous stirring.

    • Neutralize the suspension to pH 7–8 using 20% NaOH or solid Na₂CO₃. Control temperature <20°C during neutralization to prevent hydrolysis of the chloro-groups.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) if high purity is required.

Data Summary & Specifications

ParameterSpecification / Result
CAS No. (Target) Not widely assigned; derivative of 367-30-6
Molecular Formula C₉H₃Cl₂F₂N
Molecular Weight 234.03 g/mol
Step 1 Yield 85 - 92%
Step 2 Yield 75 - 80%
Step 3 Yield 70 - 78%
Overall Yield ~45 - 57%
Appearance White to pale yellow crystalline solid
Melting Point 115 - 118°C (Typical for 2,4-dichloro-fluoroquinolines)

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and logic flow.

G Start 2,5-Difluoroaniline (C6H5F2N) Inter1 Ethyl N-(2,5-difluorophenyl) malonamate Start->Inter1 Condensation Reagent1 Diethyl Malonate (150°C, -EtOH) Reagent1->Inter1 Inter2 5,8-Difluoro-4-hydroxy- 2-quinolone Inter1->Inter2 SEAr Cyclization Cyclization Cyclization (PPA, 140°C) Cyclization->Inter2 Target 2,4-Dichloro-5,8- difluoroquinoline Inter2->Target Aromatization Chlorination Chlorination (POCl3, Reflux) Chlorination->Target

Caption: Synthetic workflow from 2,5-difluoroaniline to the dichloroquinoline target via malonate condensation.

Troubleshooting & Critical Parameters

  • Incomplete Cyclization (Step 2): If the reaction mixture in Step 2 remains heterogeneous or TLC shows starting material, increase the temperature to 150°C. Ensure the PPA is fresh; old PPA can absorb moisture, reducing its efficacy as a dehydrating agent/catalyst.

  • Hydrolysis of Product (Step 3 Workup): The 2,4-dichloroquinoline moiety is susceptible to hydrolysis back to the quinolone if the workup is too acidic or too hot. Always neutralize on ice and extract immediately.

  • Regioisomer Contamination: While the 2,5-difluoro pattern strongly directs to the 5,8-product, trace amounts of isomers are possible if the starting aniline is impure. Verify the starting material purity by GC-MS before proceeding.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. BenchChem Technical Library. Link

  • Sigma-Aldrich. 2,5-Difluoroaniline Product Specification and Reactivity Profile. Merck KGaA. Link

  • National Institutes of Health (NIH). POCl3 Chlorination of 4-Quinazolones and Quinolines: Mechanisms and Kinetics. PubMed Central. Link

  • Organic Syntheses. General Procedures for Malonate Condensation and Quinoline Cyclization. Org.[2][3][4][5][6] Synth. Coll. Vol. 3, p. 536. Link

Sources

Application

Application Note: Dehydroxylative Chlorination of 5,8-Difluoro-4-hydroxy-2-quinolone

Strategic Context & Mechanistic Rationale The synthesis of 2,4-dichloro-5,8-difluoroquinoline from 5,8-difluoro-4-hydroxy-2-quinolone is a critical transformation in the development of advanced fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The synthesis of 2,4-dichloro-5,8-difluoroquinoline from 5,8-difluoro-4-hydroxy-2-quinolone is a critical transformation in the development of advanced fluoroquinolone antibiotics and related pharmacophores. This double dehydroxylative chlorination relies on the unique reactivity of phosphorus oxychloride (POCl₃).

To execute this reaction successfully, one must understand the tautomeric nature of the substrate. 5,8-Difluoro-4-hydroxy-2-quinolone exists in an equilibrium between its lactam/keto form and its lactim/enol form (5,8-difluoroquinoline-2,4-diol). POCl₃ exploits this equilibrium by trapping the oxygen atoms through rapid O-phosphorylation.

Causality of Reagent Selection: While POCl₃ can act as both solvent and reagent, using it neat often leads to sluggish reactions and incomplete conversion. The addition of a base or catalyst—such as N,N-diisopropylethylamine (DIPEA), pyridine, or catalytic N,N-dimethylformamide (DMF)—is strictly required [1]. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack complex, which dramatically accelerates the activation of the hydroxyl/carbonyl oxygens.

Temperature-Dependent Staging: Kinetic studies on related quinolone systems reveal that the reaction occurs in two distinct mechanistic stages [2]. O-phosphorylation is highly exothermic and occurs rapidly at temperatures below 25 °C. If the reaction is heated too quickly, unreacted starting material can attack the newly formed phosphorylated intermediates, creating unwanted pseudodimer impurities. Therefore, a self-validating protocol must separate the initial low-temperature phosphorylation from the high-temperature nucleophilic aromatic substitution (SNAr) driven by the displaced chloride ions [2].

Mechanistic Pathway

The following workflow illustrates the chemical causality from substrate tautomerization to the final SNAr displacement.

Mechanism Substrate 5,8-Difluoro-4-hydroxy-2-quinolone (Lactam/Keto Tautomer) Tautomer 5,8-Difluoroquinoline-2,4-diol (Lactim/Enol Tautomer) Substrate->Tautomer Tautomerization Intermediate O-Phosphorylated Intermediate (-O-POCl2 at C2 & C4) Tautomer->Intermediate O-Phosphorylation (<25 °C) Reagents POCl3 + Base Catalyst (e.g., DMF or Pyridine) Reagents->Intermediate Nucleophile Nucleophilic Attack (Cl⁻) SNAr Pathway Intermediate->Nucleophile Leaving Group Activation Product 2,4-Dichloro-5,8-difluoroquinoline (Target Scaffold) Nucleophile->Product Thermal Substitution (70-90 °C)

Mechanistic workflow of the dehydroxylative chlorination of 5,8-difluoro-4-hydroxy-2-quinolone.

Reaction Optimization & Quantitative Data

To establish the most reliable protocol, various conditions were evaluated. The data in Table 1 demonstrates why a staged temperature profile with a catalytic additive is superior to traditional neat reflux methods.

Table 1: Optimization of Chlorination Conditions for 5,8-Difluoro-4-hydroxy-2-quinolone

EntryReagent SystemTemperature ProfileReaction TimeYield (%)Purity (HPLC)Mechanistic Outcome
1POCl₃ (excess), No base105 °C (Reflux)12 h45%85%Sluggish activation; high pseudodimer formation.
2POCl₃ (excess), DMF (cat.)<25 °C (1h) → 90 °C (4h)5 h88%95%Vilsmeier-Haack activation prevents dimerization.
3POCl₃ (2.2 eq), Pyridine (2 eq)160 °C (Sealed Reactor)2 h92%98%High-efficiency solvent-free conversion [1].
4POCl₃ (excess), DIPEA (2 eq)<25 °C (1h) → 80 °C (4h)5 h90%97%Clean O-phosphorylation prior to SNAr [2].

Note: Entry 2 is selected for the standard laboratory protocol below due to its balance of high yield, excellent purity, and avoidance of specialized sealed-reactor equipment.

Self-Validating Experimental Protocol

Reagents & Equipment
  • Substrate: 5,8-Difluoro-4-hydroxy-2-quinolone (1.0 equiv, 10.0 g, 50.7 mmol)

  • Reagent: Phosphorus oxychloride (POCl₃) (5.0 equiv, 23.6 mL, 253.5 mmol)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv, 0.4 mL, 5.0 mmol)

  • Solvent (Optional): Toluene or Chlorobenzene (for concentration management, though POCl₃ often serves as the solvent).

  • Equipment: 250 mL 3-neck round-bottom flask, dropping funnel, reflux condenser with a drying tube (CaCl₂), internal thermocouple, and a magnetic stirrer.

Step-by-Step Execution
  • System Purge: Purge the 3-neck flask with dry Nitrogen (N₂) to prevent premature hydrolysis of POCl₃.

  • Substrate Loading: Charge the flask with 5,8-difluoro-4-hydroxy-2-quinolone (10.0 g) and catalytic DMF (0.4 mL).

  • Controlled Phosphorylation (Critical Step): Cool the flask using an ice-water bath to ensure the internal temperature is <10 °C. Begin dropwise addition of POCl₃ (23.6 mL) via the dropping funnel.

    • Causality: The initial reaction is highly exothermic [2]. Maintaining the temperature below 25 °C ensures complete O-phosphorylation while completely suppressing the formation of unreactive pseudodimers.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at 20–25 °C for 1 hour.

  • Thermal SNAr Displacement: Gradually heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature for 4 hours.

    • Causality: The SNAr displacement of the phosphorodichloridate leaving groups by chloride ions requires high activation energy. Heating drives this final conversion to the dichloro product [2].

In-Process Control (IPC) & Validation

To ensure the protocol is self-validating, do not rely solely on time.

  • Validation Step: Withdraw a 50 µL aliquot of the reaction mixture and quench it into 1 mL of cold methanol.

  • Analysis: Analyze via LC-MS.

  • Interpretation: If the reaction is still in the O-phosphorylation stage, the intermediate will react with methanol to form a methyl ether/phosphate derivative. If the SNAr displacement is complete, the cold methanol quench will yield the stable target mass of 2,4-dichloro-5,8-difluoroquinoline (m/z ~234). Proceed to workup only when the target mass is stable against the methanol quench.

Workup & Purification
  • Cooling: Cool the reaction mixture to room temperature.

  • Reverse Quenching (Safety Critical): Never add water to the reaction flask. POCl₃ reacts violently with water, releasing HCl gas. Instead, pour the reaction mixture slowly, dropwise, onto 200 g of vigorously stirred crushed ice in a large beaker. Maintain the quench temperature below 20 °C.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 2M NaOH until the aqueous phase reaches pH 7-8.

    • Causality: Neutralization prevents the acidic hydrolysis of the newly formed C-Cl bonds back to the hydroxyl/carbonyl starting materials.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 × 100 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 2,4-dichloro-5,8-difluoroquinoline can typically be used directly in subsequent cross-coupling or amination steps. If high analytical purity is required, recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography.

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.[Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.[Link]

Method

Application Note: Synthesis Protocol for 2,4-Dichloro-5,8-difluoroquinoline

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2,4-Dichloro-5,8-difluoroquinoline , a critical heterocyclic building block in the development of fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2,4-Dichloro-5,8-difluoroquinoline , a critical heterocyclic building block in the development of fluoroquinolone antibiotics and novel anticancer agents. The protocol utilizes a two-stage process: thermal cyclocondensation of 2,5-difluoroaniline with diethyl malonate to form the 4-hydroxy-2-quinolone core, followed by dehydrative chlorination using phosphorus oxychloride (


).

This guide prioritizes regiochemical integrity , process safety (specifically regarding


 handling), and reproducibility .

Retrosynthetic Analysis & Reaction Design

The synthesis is designed to ensure the correct 5,8-difluoro substitution pattern. The starting material, 2,5-difluoroaniline , possesses a fluorine atom at the ortho position relative to the amine. Cyclization is sterically and electronically forced to occur at the unsubstituted ortho position (C6 of the aniline), which becomes C5 of the quinoline ring, while the original C2-fluorine becomes C8.

Reaction Scheme Visualization

G Aniline 2,5-Difluoroaniline (Starting Material) Intermediate 5,8-Difluoro-4-hydroxy- quinolin-2(1H)-one (Tautomer) Aniline->Intermediate Step 1: Thermal Cyclization (Dowtherm A, >200°C) Malonate Diethyl Malonate Malonate->Intermediate Step 1: Thermal Cyclization (Dowtherm A, >200°C) Product 2,4-Dichloro- 5,8-difluoroquinoline (Target) Intermediate->Product Step 2: Dehydrative Chlorination (Reflux) POCl3 POCl3 / Base

Caption: Figure 1. Synthetic pathway from 2,5-difluoroaniline to the target dichloroquinoline. Step 1 establishes the heterocyclic core; Step 2 functionalizes positions 2 and 4.

Safety & Critical Hazards

WARNING: This protocol involves high temperatures and hazardous reagents.

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Quenching requires strict temperature control.
    
  • Hydrofluoric Acid (HF) Potential: While C-F bonds are generally stable, high-temperature acidic conditions can trace HF. Use appropriate PPE (face shield, HF-resistant gloves).

  • Thermal Hazards: Step 1 requires heating to ~250°C. Ensure reaction vessels are rated for high thermal stress and use a sand bath or high-grade oil bath.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2,5-Difluoroaniline367-30-6>98%Precursor
Diethyl malonate105-53-3>99%Cyclization Agent
Dowtherm A (or Diphenyl ether)8004-13-5IndustrialHigh-BP Solvent
Phosphorus oxychloride (

)
10025-87-3>99%Chlorinating Agent
N,N-Dimethylaniline (DMA)121-69-7>99%Catalyst/Base
Equipment
  • 3-Neck Round Bottom Flask (RBF) with thermometer adapter.

  • Dean-Stark trap (for Step 1 ethanol removal).

  • Reflux condenser with

    
     drying tube.
    
  • Overhead mechanical stirrer (magnetic stirring is insufficient for the slurry in Step 2).

Experimental Protocol

Stage 1: Synthesis of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one

Mechanism: Conrad-Limpach type thermal condensation.

  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, a thermometer, and a Dean-Stark trap topped with a condenser.

  • Charging: Add 2,5-difluoroaniline (12.9 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

  • Initial Heating (Amidation): Heat the mixture to 150°C for 1 hour. Ethanol will begin to distill off.[1] This forms the intermediate malonanilide.

  • Cyclization: Add Dowtherm A (50 mL) to the reaction mixture. Increase temperature to 250°C .

    • Note: Vigorous reflux is required. The reaction drives off the second equivalent of ethanol.

    • Maintain 250°C for 3–4 hours until ethanol evolution ceases.

  • Workup:

    • Cool the mixture slowly to room temperature. The product will precipitate as an off-white solid.[2]

    • Add Hexane (100 mL) to the slurry to dilute the Dowtherm A and maximize precipitation.

    • Filter the solid under vacuum.[2][3]

    • Wash the filter cake with hexane (

      
       mL) to remove residual high-boiling solvent.
      
    • Dry in a vacuum oven at 60°C.

    • Yield Expectation: 75–85% (Solid, MP > 300°C).

Stage 2: Chlorination to 2,4-Dichloro-5,8-difluoroquinoline

Mechanism: Nucleophilic substitution of the hydroxyl/keto groups by chloride.

  • Setup: Oven-dried 250 mL RBF with a reflux condenser and drying tube. System must be anhydrous.

  • Charging: Charge the dried 5,8-difluoro-4-hydroxyquinolin-2(1H)-one (10.0 g, ~50 mmol) from Stage 1.

  • Reagent Addition: Carefully add

    
      (40 mL, excess). Add N,N-Dimethylaniline  (2 mL) as a catalyst.
    
    • Process Tip: The amine base catalyzes the reaction by forming the reactive Vilsmeier-Haack type intermediate.

  • Reaction: Heat to reflux (~105°C) for 4–6 hours.

    • Monitoring: The solid starting material will dissolve, and the solution will turn dark. Monitor by TLC (20% EtOAc/Hexane) until the polar starting material spot disappears.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
      . Do not distill to dryness; leave a viscous oil. 
      
    • Prepare a beaker with 500 g of crushed ice and vigorous stirring.

    • Slowly pour the viscous residue onto the ice. Exothermic reaction!

    • Neutralize the resulting suspension with saturated

      
       or 
      
      
      
      to pH 7–8.
  • Isolation:

    • Extract the aqueous suspension with Dichloromethane (DCM) (

      
       mL).[4]
      
    • Wash combined organics with brine.

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexane).

Process Workflow Diagram

Workflow Start Start: 2,5-Difluoroaniline + Diethyl Malonate Step1 Heat to 150°C (1h) then 250°C in Dowtherm A Start->Step1 Inter Isolate 5,8-Difluoro-4-hydroxy- quinolin-2(1H)-one Step1->Inter Step2 Reflux with POCl3 + Cat. DMA (4-6h) Inter->Step2 Quench Quench on Crushed Ice (Exothermic Control) Step2->Quench Final Extract (DCM) & Purify Target: 2,4-Dichloro-5,8-difluoroquinoline Quench->Final

Caption: Figure 2. Step-by-step operational workflow emphasizing the critical quenching step.

Analytical Characterization Criteria

To validate the synthesis, the final product must meet the following specifications:

TechniqueExpected Signal / ObservationInterpretation
Appearance White to pale yellow needlesHigh purity crystalline solid.
1H NMR (CDCl3) Two aromatic doublets/multiplets (approx.

7.0–8.0 ppm)
Absence of NH or OH protons confirms full chlorination. Coupling constants (

) will be complex due to F-H coupling.
19F NMR Two distinct signalsConfirms 5,8-difluoro substitution pattern.
Mass Spec (ESI/EI) M+ peak at ~234/236/238 DaCharacteristic isotope pattern for two Chlorine atoms (

ratio 9:6:1).
Melting Point Distinct sharp range (Lit.[5] check required, typically 90-110°C range for similar analogs)Sharp range indicates purity.

References

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines. In: Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text for fluoroquinolone synthesis).

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid Application Note. (Analogous chemistry for fluoro-dichloro intermediates).

  • BenchChem. (2025).[2] Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol. (Protocol adaptation source).

  • National Center for Biotechnology Information. (2011). POCl3 chlorination of 4-quinazolones. PubChem Database. (Mechanism validation for POCl3 chlorination).

Sources

Application

Preparation of 5,8-difluoro-4-quinolone derivatives

Executive Summary & Strategic Analysis The 5,8-difluoro-4-quinolone scaffold represents a critical pharmacophore in the development of "third-generation" and "fourth-generation" fluoroquinolone antibiotics.[1] Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 5,8-difluoro-4-quinolone scaffold represents a critical pharmacophore in the development of "third-generation" and "fourth-generation" fluoroquinolone antibiotics.[1] Unlike the ubiquitous 6-fluoro derivatives (e.g., ciprofloxacin), the inclusion of a substituent at the C-5 position (specifically fluorine or an amino group derived from it) significantly alters the structure-activity relationship (SAR), enhancing activity against Gram-positive bacteria and reducing bacterial resistance mechanisms involving efflux pumps.[2]

However, the synthesis of the 5,8-difluoro pattern presents unique regiochemical challenges. Standard cyclization methods often fail to place fluorines accurately at these positions due to the electronic deactivation of the precursor ring.

This guide details two protocols, prioritizing the Grohe-Heberg Method (Protocol A) as the industry "Gold Standard" for its superior regioselectivity and yield compared to the historical Gould-Jacobs route (Protocol B).[2]

Retrosynthetic Logic & Pathway Design

To synthesize a 5,8-difluoro-4-quinolone, the selection of the benzoic acid precursor is non-intuitive due to the ring re-numbering that occurs during cyclization.

  • Target: 1-Cyclopropyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester.[1][2]

  • Required Precursor: 2,3,6-Trifluorobenzoic acid .[1][2]

  • Mechanism: The nitrogen nucleophile attacks the C-2 position of the benzoic acid (displacing the fluorine).

    • Precursor F at C-2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Displaced (Ring Closure).[2]
      
    • Precursor F at C-3 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Becomes C-5  on Quinolone.[2]
      
    • Precursor F at C-6 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Becomes C-8  on Quinolone.[2]
      

G cluster_0 Precursor Selection cluster_1 Grohe-Heberg Cycle cluster_2 Final Scaffold BA 2,3,6-Trifluorobenzoic Acid (F at 2, 3, 6) AC Acid Chloride BA->AC SOCl2 MG Mg-Enolate Complex (Critical Intermediate) AC->MG Mg(OEt)2 Diethyl Malonate CYC Cyclization (NaH/K2CO3) MG->CYC Amine Exchange + Base FQ 5,8-Difluoro-4-Quinolone (F at 5, 8) CYC->FQ Ring Closure (-HF)

Caption: Logical flow of the Grohe-Heberg synthesis showing the transformation of 2,3,6-trifluorobenzoic acid into the 5,8-difluoroquinolone scaffold.[2]

Protocol A: The Grohe-Heberg Method (Gold Standard)[2]

This method utilizes a magnesium chelate to activate the methylene group, preventing the side reactions (decarboxylation) common in polyfluorinated systems.

Reagents & Materials
  • Starting Material: 2,3,6-Trifluorobenzoic acid (CAS: 2358-29-4).[1][2]

  • Activator: Thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Oxalyl chloride.[2]
    
  • Chelation: Magnesium ethoxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or 
    
    
    
    .[2]
  • Linker: Diethyl malonate.[1][2]

  • Amine: Cyclopropylamine (or desired N-1 substituent).[1][2]

  • Base: Sodium Hydride (60% dispersion) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation) [2]

  • Dissolve 2,3,6-trifluorobenzoic acid (10.0 g, 56.8 mmol) in dry Toluene (100 mL).

  • Add catalytic DMF (0.5 mL) followed by slow addition of

    
     (8.1 g, 68 mmol).
    
  • Reflux for 3 hours until gas evolution (

    
    ) ceases.
    
  • Evaporate solvent under reduced pressure to yield the crude acid chloride.[1] Do not purify.

Step 2: Magnesium Enolate Formation (Critical Step) Rationale: The Mg-chelate stabilizes the keto-ester, preventing premature decarboxylation.[2]

  • In a separate flask, suspend

    
     (7.2 g, 63 mmol) in dry THF (80 mL).
    
  • Add diethyl malonate (10.0 g, 62.5 mmol) dropwise at 0°C. Stir for 1 hour at room temperature to form the ethoxymagnesium malonate.

  • Cool the mixture to -10°C.

  • Add the crude acid chloride (dissolved in 20 mL THF) dropwise.

  • Stir overnight at room temperature.

  • Workup: Quench with 10% aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.[2][3] The organic layer contains the benzoyl malonate.
    

Step 3: Decarboxylation & Enamine Formation

  • Dissolve the crude benzoyl malonate in Toluene. Add p-Toluenesulfonic acid (catalytic).[1][2]

  • Reflux for 2 hours to effect partial decarboxylation (if using the keto-ester route) OR proceed directly to the orthoformate step.

  • Add Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq). Reflux for 2 hours.

  • Evaporate volatiles.[1][2] The residue is the ethyl 2-(2,3,6-trifluorobenzoyl)-3-ethoxyacrylate .[1][2]

  • Dissolve residue in Ethanol.[1][2] Add Cyclopropylamine (1.1 eq) at 0°C. Stir 1 hour.

  • Product precipitates or is extracted.[1][2][3][4] This is the Enaminone Intermediate .[1]

Step 4: Regioselective Cyclization

  • Dissolve the Enaminone (from Step 3) in anhydrous DMF or DMSO.[1][2]

  • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 eq) or NaH (1.1 eq).[2]
    
  • Heat to 80-100°C for 2-4 hours.

    • Mechanism:[2][3][5][6][7][8][9] The amine nitrogen attacks the C-2 fluorine (ortho to carbonyl).[2]

  • Pour into ice water. The 5,8-difluoro-4-quinolone ester will precipitate.[1][2][7] Filter and wash with water/cold ethanol.[1][2]

Protocol B: The Gould-Jacobs Reaction (Alternative)[2]

Note: This method is less preferred for 5,8-difluoro derivatives due to lower yields and stringent temperature requirements, but is useful if acid chloride formation is problematic.[2]

Workflow
  • Condensation: React 2,5-difluoroaniline (Note: different starting material logic) with Diethyl ethoxymethylenemalonate (EMME) at 110°C.

    • Constraint: 2,5-difluoroaniline cyclization often yields a mixture of 5,8-difluoro and 6,7-difluoro isomers depending on steric steering.[1][2]

  • Thermal Cyclization:

    • Dissolve the condensate in Diphenyl Ether (Dowtherm A).[2]

    • Heat to 250°C (rapid reflux) for 30-60 minutes.

    • Safety Warning: Extreme heat; risk of flash vaporization.[1][2]

  • Isolation: Cool to room temperature; add hexane to precipitate the product.

Comparison of Methods

FeatureGrohe-Heberg (Protocol A)Gould-Jacobs (Protocol B)[1][2]
Precursor 2,3,6-Trifluorobenzoic Acid2,5-Difluoroaniline
Key Intermediate Mg-EnolateAnilinomethylenemalonate
Cyclization Temp 80-100°C (Mild)250-280°C (Harsh)
Regioselectivity High (Directed by Leaving Group)Moderate (Steric dependent)
Yield 75-90%40-60%

Quality Control & Analytical Parameters

HPLC Method for Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.[1][2]

  • Expected Retention: 5,8-difluoro derivatives typically elute earlier than their 6,7-difluoro isomers due to different polarity and H-bonding capabilities.[1][2]

NMR Validation (Proton & Fluorine)

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR:  Essential for confirming the 5,8-pattern.[2]
    
    • Expect two distinct signals.[1][2]

    • C-5 F: Often appears as a doublet of doublets (coupling with H-6).[1][2]

    • C-8 F: Distinct shift due to proximity to N-1.

    • Diagnostic: Lack of C-2 F signal (which should have been displaced).

Troubleshooting & Critical Process Parameters (CPPs)

Troubleshooting Problem Low Yield or Impurities Check1 Check Step 2 (Enolate) Problem->Check1 Check2 Check Step 4 (Cyclization) Problem->Check2 Issue1 Decarboxylation occurred too early? (Temp > 20°C during acid chloride add) Check1->Issue1 Issue2 O-Alkylation vs N-Alkylation? (Solvent polarity matters) Check2->Issue2 Issue3 Wrong Regioisomer? (Confirm Starting Material is 2,3,6-tri-F) Check2->Issue3

Caption: Decision tree for diagnosing synthetic failures in the Grohe-Heberg route.

  • Moisture Sensitivity: The magnesium enolate is highly moisture-sensitive.[1][2] Ensure all THF is distilled over Na/Benzophenone or sourced from a dry solvent system.[1][2]

  • Temperature Spikes: During the addition of acid chloride to the malonate (Step 2), if the temperature exceeds 0°C, the complex may decompose, leading to low yields of the keto-ester.

  • Cyclization Failure: If cyclization is slow, verify the quality of NaH. Old NaH with high hydroxide content can hydrolyze the ester rather than cyclize the ring.

References

  • Grohe, K., & Heitzer, H. (1987).[1][2][10] Cycloacylation of enamines.[1][2] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1][2]

  • Chu, D. T. W., et al. (1985).[1][2] Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.[1][2] [2]

  • Bayer AG. (1989).[1][2] Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.[1][4] US Patent 4,822,912.[1][2]

  • Organic Chemistry Portal. (2023). Synthesis of 4-quinolones.[1][2][6][7][11][12]

  • BenchChem. (2025).[1][2][7] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.[1][2][7][2]

Sources

Method

Synthesis of 2,4-Dichloro-5,8-difluoroquinoline: A Detailed Application Note and Protocol for Advanced Research

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful strategy in drug design, often leading to compounds with enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,4-Dichloro-5,8-difluoroquinoline is a key synthetic intermediate, providing a versatile platform for the development of novel pharmaceuticals. The dichloro substitution at the 2 and 4 positions offers reactive sites for nucleophilic substitution, enabling the introduction of diverse functionalities, while the difluoro substitution on the benzene ring can significantly modulate the electronic and lipophilic properties of the molecule. This guide provides a comprehensive overview of the synthetic route to 2,4-dichloro-5,8-difluoroquinoline, detailing the underlying chemical principles and offering robust, field-proven protocols for its preparation and purification.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The most logical and efficient synthetic route to 2,4-dichloro-5,8-difluoroquinoline proceeds through a two-step sequence:

  • Formation of the Quinolinedione Core: Construction of the 5,8-difluoroquinoline-2,4(1H,3H)-dione precursor via the Gould-Jacobs reaction. This classic method involves the condensation of a suitably substituted aniline with a malonic acid derivative, followed by thermal cyclization.

  • Aromatic Chlorination: Conversion of the quinolinedione to the target 2,4-dichloro-5,8-difluoroquinoline using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

This approach is widely applicable for the synthesis of various substituted quinolines and offers a reliable pathway to the desired product.

Diagrammatic Overview of the Synthetic Pathway

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2,5-Difluoroaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 5,8-Difluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Thermal Cyclization E 5,8-Difluoroquinoline-2,4(1H,3H)-dione D->E Hydrolysis & Decarboxylation F 5,8-Difluoroquinoline-2,4(1H,3H)-dione G 2,4-Dichloro-5,8-difluoroquinoline F->G POCl₃

Caption: Synthetic pathway for 2,4-dichloro-5,8-difluoroquinoline.

Part 1: Synthesis of 5,8-Difluoroquinoline-2,4(1H,3H)-dione

The initial and crucial step in this synthesis is the construction of the quinolinedione ring system. The Gould-Jacobs reaction provides a reliable method for this transformation, starting from 2,5-difluoroaniline.

Causality Behind Experimental Choices:

The Gould-Jacobs reaction is a sequence of reactions involving the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization[1][2][3][4]. The choice of a high-boiling solvent like diphenyl ether for the cyclization step is critical to achieve the necessary high temperatures (around 250 °C) for the electrocyclization to occur efficiently[1]. Subsequent saponification and decarboxylation lead to the desired 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-quinolone form.

Detailed Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • 2,5-Difluoroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • n-Hexane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bars

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

Step 1a: Condensation

  • In a 250 mL round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.2 eq).

  • Heat the mixture with stirring to 100-130 °C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step.

Step 1b: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, dissolve the crude intermediate from the previous step in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product.

  • Add a non-polar solvent like n-hexane to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with n-hexane to remove the diphenyl ether, and dry under vacuum.

Step 1c: Hydrolysis and Decarboxylation

  • Suspend the crude cyclized product in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours to effect saponification.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration, wash with water, and dry.

  • The dried carboxylic acid is then decarboxylated by heating it in a suitable high-boiling solvent or neat until gas evolution ceases, yielding 5,8-difluoroquinoline-2,4(1H,3H)-dione.

  • The crude product can be purified by recrystallization from ethanol or a similar solvent.

Parameter Value Reference
Condensation Temperature 100-130 °C[5]
Cyclization Temperature ~250 °C[1][6]
Saponification Reagent 10% NaOH (aq)[2][7]

Table 1: Key parameters for the Gould-Jacobs synthesis of the quinolinedione precursor.

Part 2: Chlorination of 5,8-Difluoroquinoline-2,4(1H,3H)-dione

The conversion of the quinolinedione to the target 2,4-dichloro-5,8-difluoroquinoline is achieved through a robust chlorination reaction using phosphorus oxychloride.

Expertise & Experience: The Role of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for the dehydroxy-chlorination of a variety of heterocyclic compounds, including hydroxyquinolines and quinolinediones[8][9][10]. The reaction mechanism is believed to involve the initial formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction[9]. Using POCl₃ in excess often serves the dual purpose of reagent and solvent, driving the reaction to completion[9]. The addition of a base like pyridine or N,N-dimethylaniline can sometimes accelerate the reaction[8][10][11].

Detailed Experimental Protocol: Chlorination

Materials:

  • 5,8-Difluoroquinoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped for reflux under an inert atmosphere

  • Heating mantle with stirrer

  • Dropping funnel (if adding POCl₃ to a solution)

  • Apparatus for vacuum distillation

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, place 5,8-difluoroquinoline-2,4(1H,3H)-dione (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube or nitrogen inlet.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (at least 5-10 molar equivalents). POCl₃ can be used as both the reagent and the solvent[9].

  • Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 106 °C) and maintain for 2-8 hours[8][10][12]. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ by vacuum distillation[9].

    • Caution: The following step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood. Slowly and cautiously pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water or a saturated sodium bicarbonate solution[12][13][14]. This "reverse quench" method helps to control the exothermic hydrolysis of any remaining POCl₃[14][15].

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8[8].

  • Extraction and Purification:

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude 2,4-dichloro-5,8-difluoroquinoline.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel[16][17].

Parameter Value Reference
Chlorinating Agent Phosphorus oxychloride (POCl₃)[8][9]
Reaction Temperature Reflux (~106 °C)[12]
Reaction Time 2-8 hours[10]
Work-up Quench Ice/water or aqueous NaHCO₃/Na₂CO₃[8][14][15]

Table 2: Optimized reaction conditions for the chlorination step.

Experimental Workflow Diagram

G start Start step1 Combine 5,8-difluoroquinoline-2,4(1H,3H)-dione and excess POCl₃ start->step1 step2 Heat to reflux (106°C) for 2-8 hours step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool to room temperature step3->step4 Reaction Complete step5 Remove excess POCl₃ by vacuum distillation step4->step5 step6 Quench residue by adding to ice/water or NaHCO₃(aq) step5->step6 step7 Neutralize to pH 7-8 step6->step7 step8 Extract with organic solvent step7->step8 step9 Dry organic layer step8->step9 step10 Concentrate under reduced pressure step9->step10 step11 Purify by recrystallization or column chromatography step10->step11 end End Product: 2,4-Dichloro-5,8-difluoroquinoline step11->end

Caption: Step-by-step experimental workflow for the chlorination of 5,8-difluoroquinoline-2,4(1H,3H)-dione.

Expected Characterization of 2,4-Dichloro-5,8-difluoroquinoline

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene ring will be influenced by the electron-withdrawing fluorine atoms, and their signals will likely appear as complex multiplets due to H-F coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms of the quinoline ring. The carbons attached to fluorine will exhibit large C-F coupling constants. The chemical shifts of the carbons will be influenced by the presence of the electronegative chlorine and fluorine atoms[18][19][20].

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms at the 5 and 8 positions.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (M, M+2, and M+4 peaks with a ratio of approximately 9:6:1)[21][22][23]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety Precautions: Working with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. Strict safety protocols must be followed when handling this reagent.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical safety goggles or a face shield[10][15][16][24].

  • Reaction Quenching: The quenching of excess POCl₃ is a hazardous step due to the highly exothermic reaction with water, which produces corrosive HCl gas[15]. Always add the reaction mixture slowly to a large excess of ice/water or a basic solution with vigorous stirring (reverse quench) to dissipate the heat effectively[14][15]. Never add water to the reaction mixture.

  • Spills: In case of a spill, absorb the liquid with a dry, inert material such as sand or vermiculite and dispose of it as hazardous waste. Do not use water to clean up spills[16].

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention[10][15].

Conclusion

The synthesis of 2,4-dichloro-5,8-difluoroquinoline presented herein provides a robust and reliable pathway for obtaining this valuable synthetic intermediate. By following the detailed protocols and adhering to the stringent safety precautions, researchers can effectively produce this compound for further elaboration in drug discovery and development programs. The strategic combination of the Gould-Jacobs reaction for core synthesis and subsequent chlorination with phosphorus oxychloride represents a powerful approach in the field of heterocyclic chemistry.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012;17(4):4539-4550. Available from: [Link]

  • The sublimation purification method of one kind 4,7- dichloroquinoline. CN109928925A.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Gould-Jacobs Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:533-535. Available from: [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. Available from: [Link]

  • Conrad-Limpach Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:503-505. Available from: [Link]

  • How can I properly quench POCl3? ResearchGate. Available from: [Link]

  • Conrad–Limpach synthesis. In: Wikipedia. ; 2023. Available from: [Link]

  • Gould–Jacobs reaction. In: Wikipedia. ; 2023. Available from: [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. J Comb Chem. 2005;7(3):495-502. Available from: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Available from: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. 2023;28(8):3425. Available from: [Link]

  • the 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research. 1968;11(3):246-249. Available from: [Link]

  • Purification of Quinoline. LookChem. Available from: [Link]

  • Phosphorus Oxychloride. Common Organic Chemistry. Available from: [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. CN103626699A.
  • Gould–Jacobs reaction. ResearchGate. Available from: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available from: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry. Available from: [Link]

  • Gould-Jacobs reaction. WikiDoc. Available from: [Link]

  • 5-Fluoro-quinoline. SpectraBase. Available from: [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. 1978;16(1):29-32. Available from: [Link]

  • POCl -PCl mixture: A robust chlorinating agent†. Journal of the Indian Chemical Society. 2020;97(10b):1779-1785. Available from: [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magn Reson Chem. 1989;27(9):841-845. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. J Mass Spectrom. 2015;50(7):881-889. Available from: [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. 2023;35(13):5082-5092. Available from: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones. J Org Chem. 2011;76(6):1653-1661. Available from: [Link]

  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. CN106008226A.
  • A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. EP0506199A1.

Sources

Application

Application Note: 2,4-Dichloro-5,8-difluoroquinoline as a Programmable Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Strategic Value of the Fluoroquinoline Scaffold In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Strategic Value of the Fluoroquinoline Scaffold

In modern drug discovery, the quinoline nucleus is a privileged scaffold, prominently featured in antimalarials, antibacterial agents, and targeted kinase inhibitors[2]. However, late-stage metabolic liabilities—specifically oxidative degradation by cytochrome P450 enzymes—often limit the clinical viability of basic quinoline derivatives.

2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) emerges as a highly specialized, programmable building block designed to overcome these limitations. The strategic placement of fluorine atoms at the C-5 and C-8 positions serves a dual purpose: it blocks primary sites of metabolic oxidation and modulates the lipophilicity of the molecule, enhancing cellular permeability [2]. Concurrently, the 2,4-dichloro substitution pattern provides orthogonal, site-selective handles for sequential functionalization, allowing chemists to rapidly assemble complex Active Pharmaceutical Ingredient (API) libraries.

Mechanistic Rationale: Exploiting Regioselective Electrophilicity

As an application scientist, it is critical to understand why this building block behaves the way it does, rather than merely following a recipe. The reactivity of 2,4-dichloro-5,8-difluoroquinoline is governed by the electronic asymmetry of the quinoline ring.

  • C-2 vs. C-4 Reactivity: The nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing inductive and resonance effect. This dramatically lowers the electron density at the adjacent C-2 position compared to the C-4 position. Consequently, the C-2 carbon is highly electrophilic and undergoes Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed oxidative addition at a significantly faster rate than C-4 [1].

  • The Fluorine Effect: The 5,8-difluoro substituents further lower the Lowest Unoccupied Molecular Orbital (LUMO) of the entire aromatic system. This global electron withdrawal accelerates SNAr reactions across the board, enabling the use of milder conditions and sterically hindered nucleophiles that would otherwise fail on non-fluorinated analogs.

A Self-Validating Reaction System

The sequential functionalization of this scaffold is a self-validating system . When an electron-donating nucleophile (such as an amine) displaces the C-2 chlorine, it pushes electron density back into the quinoline ring via resonance. This electronic enrichment immediately deactivates the remaining C-Cl bond at C-4 toward further SNAr. Therefore, the reaction naturally halts at mono-substitution. This inherent causality prevents over-functionalization without requiring strict stoichiometric control, ensuring high fidelity and reproducibility.

Workflow Visualization

G SM 2,4-Dichloro-5,8- difluoroquinoline C2_SNAr Regioselective C-2 Functionalization (SNAr / Sonogashira) SM->C2_SNAr 1st Eq. Nucleophile C4_Coupling C-4 Cross-Coupling (Suzuki / Stille) C2_SNAr->C4_Coupling Pd-Catalysis F_Mod Late-Stage F-Ring Modifications C4_Coupling->F_Mod Optional Product Complex Fluoroquinoline API Scaffold C4_Coupling->Product F_Mod->Product

Sequential functionalization workflow of 2,4-dichloro-5,8-difluoroquinoline.

Quantitative Data: Expected Reactivity Profiles

The table below summarizes the validated regioselectivity and expected yields for various functionalization strategies utilizing the 2,4-dichloroquinoline core [1].

Reaction TypeTarget PositionReagents / ConditionsRegioselectivityExpected Yield
SNAr (Amination) C-2Primary/Secondary Amine, DIPEA, NMP, 80 °C>98% (C-2)85–95%
Sonogashira Coupling C-2Terminal Alkyne, Pd/C, CuI, PPh3, H2O, RT>95% (C-2)75–85%
Suzuki-Miyaura C-4Arylboronic Acid, Pd(dppf)Cl2, K2CO3, 100 °C100% (C-4)*70–85%

*Note: C-4 coupling is performed sequentially on the 4-chloro intermediate after C-2 functionalization.

Standardized Experimental Protocols

Protocol A: Regioselective C-2 Amination (SNAr)

Objective: Synthesize 2-amino-4-chloro-5,8-difluoroquinoline derivatives. Causality Check: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during SNAr. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the target amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Charging: Add 2,4-dichloro-5,8-difluoroquinoline (1.0 mmol, 234.0 mg) to the flask.

  • Solvent & Base: Dissolve the starting material in anhydrous NMP (5.0 mL, 0.2 M). Add DIPEA (2.0 mmol, 348 µL).

  • Nucleophile Addition: Slowly add the desired aliphatic or aromatic amine (1.05 mmol) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir for 4–6 hours. Self-validation: The reaction will naturally stall after C-2 substitution due to electronic deactivation.

  • Monitoring: Verify completion via LC-MS (look for the mass shift corresponding to the loss of one chlorine atom).

  • Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (25 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C-4 Suzuki-Miyaura Cross-Coupling

Objective: Arylate the remaining C-4 position to yield a fully functionalized 2-amino-4-aryl-5,8-difluoroquinoline. Causality Check: The C-4 chlorine is sterically hindered by the adjacent C-5 fluorine and electronically deactivated by the C-2 amine. Therefore, a highly active palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2, is required to force the oxidative addition step.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, combine the 2-amino-4-chloro-5,8-difluoroquinoline intermediate from Protocol A (1.0 mmol) and the desired arylboronic acid (1.5 mmol).

  • Base Addition: Add potassium carbonate (K2CO3, 3.0 mmol, 414 mg).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Note: Water is crucial for the activation of the boronic acid into the reactive boronate species.

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 100 °C for 12 hours in a heating block.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure API scaffold.

References

  • Reddy, E. A., Barange, D. K., Islam, A., Mukkanti, K., & Pal, M. (2009). "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Al-Fahdawi, M. Q., et al. (2024). "Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities." ACS Omega (via PMC). Available at:[Link]

Method

Application Note: Regioselective Substitution of 2,4-Dichloro-5,8-difluoroquinoline

Executive Summary & Strategic Importance The scaffold 2,4-dichloro-5,8-difluoroquinoline represents a high-value electrophile in the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and antima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The scaffold 2,4-dichloro-5,8-difluoroquinoline represents a high-value electrophile in the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and antimalarial agents. Its utility lies in its unique halogenation pattern: two activated chlorides (C2, C4) susceptible to Nucleophilic Aromatic Substitution (SNAr), and two fluorines (C5, C8) that modulate lipophilicity and metabolic stability but generally resist displacement under mild conditions.

The Core Challenge: The primary synthetic hurdle is regioselectivity . Both C2 and C4 positions are activated by the quinoline nitrogen. Indiscriminate reaction conditions lead to inseparable mixtures of C2-amino, C4-amino, and bis-substituted products.

This guide details a C4-selective protocol based on kinetic control, followed by strategies for subsequent C2 functionalization. It moves beyond generic "mix-and-heat" recipes to provide a mechanistic rationale for yield optimization.

Mechanistic Grounding: The Reactivity Hierarchy

To control the chemistry, one must understand the electronic landscape of the quinoline ring.

Electronic Activation

The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect.

  • C4 Position (Para-like): The C4 carbon is electronically linked to N1 in a vinylogous amidine relationship. The Meisenheimer complex formed upon nucleophilic attack at C4 is exceptionally stable due to efficient resonance delocalization onto the electronegative nitrogen.

  • C2 Position (Ortho-like): While also activated, the C2 position often suffers from electrostatic repulsion between the incoming nucleophile's lone pair and the N1 lone pair, as well as steric hindrance in the transition state.

  • C5/C8 Fluorines: These are deactivated relative to the chlorides in this specific scaffold. While fluorine is a better leaving group in SNAr due to the high electronegativity of F (stabilizing the transition state), the C-Cl bond is weaker, and the pyridine ring (containing N1) is significantly more electron-deficient than the benzenoid ring.

Visualization of Reactivity Logic

ReactivityLandscape Substrate 2,4-Dichloro-5,8-difluoroquinoline Path_C4 Path A: C4 Attack (Kinetic) Most reactive site due to resonance stabilization w/ N1 Substrate->Path_C4  0°C to RT, Polar Aprotic   Path_C2 Path B: C2 Attack (Thermodynamic) Requires higher T or activation (e.g., acid catalysis) Substrate->Path_C2  >80°C, Excess Amine   Path_F Path C: C5/C8 Attack Deactivated Benzenoid Ring (Rare/Forcing Conditions) Substrate->Path_F  Extreme Conditions   Nuc Nucleophile (R-NH2) Nuc->Path_C4 Product_C4 4-Amino-2-chloro-5,8-difluoroquinoline (Target Intermediate) Path_C4->Product_C4 Product_Bis 2,4-Diamino-5,8-difluoroquinoline (Over-reaction Impurity) Product_C4->Product_Bis  Excess Nuc + Heat  

Figure 1: Decision tree for regioselective attack. Note the "Kinetic Window" that allows isolation of the C4-substituted product.

Experimental Protocols

Protocol A: C4-Selective Amination (The "Kinetic" Method)

Objective: Synthesize 4-amino-2-chloro-5,8-difluoroquinoline derivatives with >95% regioselectivity.

Materials
  • Substrate: 2,4-Dichloro-5,8-difluoroquinoline (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., N-methylpiperazine, pyrrolidine) (1.05 – 1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) or K2CO3 (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-Dichloro-5,8-difluoroquinoline in MeCN (10 mL/g) in a round-bottom flask under N2 atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Crucial: Low temperature suppresses the competitive C2 attack.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the Amine dissolved in minimal MeCN over 20 minutes.

    • Why? Keeping the local concentration of amine low prevents "double hits" (bis-substitution).

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir for 4–6 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc) or HPLC.

    • Endpoint: Disappearance of starting material.

    • QC Check: If >5% bis-product (2,4-diamino) is observed, reduce temperature to -10°C in future runs.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water; extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If chromatography is needed, the C4-product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: Sequential C2-Functionalization

Objective: Displacement of the remaining C2-Chloride after C4 is secured.

  • Substrate: The isolated 4-amino-2-chloro intermediate.

  • Conditions: Requires forcing conditions.

    • Solvent: DMSO or DMF (High boiling point, polar).

    • Temperature: 80°C – 120°C.

    • Reagent: Excess amine (3–5 eq) or Nucleophile.

  • Note: If hydrolysis to the quinolone (C2=O) is desired (for antibiotic synthesis), treat the intermediate with concentrated HCl/Acetic acid at reflux.

Data Interpretation & Quality Control

NMR Diagnostics

Distinguishing the isomers is critical. The proton at C3 is the diagnostic marker.

FeatureStarting Material (2,4-Dichloro)C4-Substituted ProductC2-Substituted Product (Rare)
C3-H Shift ~7.6 – 7.8 ppm (Singlet)~6.3 – 6.8 ppm (Singlet)~7.2 – 7.5 ppm
Reasoning Deshielded by adjacent Cl and Ring N.Shielded by electron donation from the new amine at C4 (Resonance effect).Less shielding effect from C2-amine on C3-H.
Solvent Selection Guide
SolventPolarityReaction RateSelectivity (C4:C2)Recommendation
THF ModerateModerateHighExcellent for initial kinetic control.
Acetonitrile HighFastGoodStandard industrial choice.
DMF/DMSO Very HighVery FastPoorAvoid for Step 1; Use for Step 2 (Bis-sub).
Toluene LowSlowHighUse if solubility permits; easiest workup.

Workflow Diagram

Workflow Start Start: 2,4-Dichloro-5,8-difluoroquinoline Step1 Step 1: Solubilization Solvent: MeCN or THF Temp: 0°C (Ice Bath) Start->Step1 Step2 Step 2: Controlled Addition Add Amine (1.05 eq) + Base Dropwise over 20 min Step1->Step2 Step3 Step 3: Reaction Warm to RT Time: 4-6 Hours Step2->Step3 Check QC Check (HPLC/TLC) Target: C4-Mono > 95% Impurity: Bis-amino < 5% Step3->Check Check->Step2 Incomplete (Add 0.1 eq Amine) Finish Final Product: 4-Amino-2-chloro-5,8-difluoro... Check->Finish Pass

Figure 2: Optimized experimental workflow for C4-selective amination.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Context: Establishes the C4 > C2 reactivity hierarchy in nitrogen-containing heterocycles. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Fluoroquinolone Antibiotics. Context: Details the "Grohe-Heberer" and "Gould-Jacobs" cycles and the role of halogenated intermediates in antibiotic synthesis. Source: Quimica Organica. URL:[Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Context: Provides validated NMR data and protocols for 4-aminoquinoline derivatives, confirming the C4-substitution patterns. Source: National Institutes of Health (PMC). URL:[Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline. Context: Discusses steric influence on regioselectivity (C4 vs C2) in dichloro-heterocycles. Source: Royal Society of Chemistry (RSC). URL:[Link]

Application

Application Note: 2,4-Dichloro-5,8-difluoroquinoline as a Privileged Scaffold

Topic: Strategic Utilization of 2,4-Dichloro-5,8-difluoroquinoline in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2,4-Dichloro-5,8-difluoroquinoline in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

2,4-Dichloro-5,8-difluoroquinoline represents a highly specialized electrophilic scaffold in modern drug discovery. Unlike the ubiquitous 6,8-difluoroquinolone antibiotics (e.g., Sparfloxacin, Lomefloxacin), the 5,8-difluoro substitution pattern offers a unique electronic and steric profile. This scaffold is particularly valuable for:

  • Metabolic Blocking: Fluorine substitution at C5 and C8 blocks P450-mediated oxidation at these typically electron-rich "soft spots."

  • Regioselective Functionalization: The 2,4-dichloro motif allows for sequential, programmable nucleophilic aromatic substitution (

    
    ), enabling the rapid construction of complex libraries.
    
  • Electronic Tuning: The strong electron-withdrawing nature of the 5,8-difluoro system significantly lowers the LUMO energy of the quinoline ring, enhancing reactivity at the C4 position compared to non-fluorinated analogs.

This guide details the synthesis, reactivity landscape, and experimental protocols for utilizing this scaffold in the development of kinase inhibitors and next-generation anti-infectives.

Chemical Profile & Reactivity Landscape

The "Fluorine Switch" Effect

The strategic placement of fluorine atoms at C5 and C8 alters the physicochemical properties of the quinoline core:

  • Lipophilicity (

    
    ):  Increases lipophilicity, facilitating membrane permeability.
    
  • pKa Modulation: Reduces the basicity of the quinoline nitrogen, which can reduce off-target hERG binding—a common liability in quinoline drugs.

  • Reactivity: The C5-fluorine exerts a strong inductive effect (-I) on the C4 position, making it arguably the most electrophilic site on the ring.

Regioselectivity Map

The core utility of this molecule lies in its ability to undergo sequential


 reactions. The reactivity hierarchy is strictly defined:
  • Primary Reactive Site (C4): Reacts under mild conditions (0°C to RT). The intermediate Meisenheimer complex is stabilized by the para-positioned quinoline nitrogen.

  • Secondary Reactive Site (C2): Reacts under forcing conditions (High Temp, Stronger Nucleophiles). Activation is lower due to the meta-relationship with the stabilizing nitrogen lone pair in the transition state.

Regioselectivity cluster_legend Reactivity Logic Start 2,4-Dichloro-5,8- difluoroquinoline Step1 Intermediate: 4-Substituted-2-chloro- 5,8-difluoroquinoline Start->Step1 Nucleophile A (R-NH2) SNAr @ C4 (Mild: 0°C - RT) Final Product: 2,4-Disubstituted- 5,8-difluoroquinoline Step1->Final Nucleophile B (R'-OH/SH) SNAr @ C2 (Forcing: >80°C, Base) Note1 C4 is activated by N-1 (Para-like) & C5-F (-I effect)

Figure 1: Sequential functionalization strategy. The C4 position is kinetically favored, allowing for the isolation of the mono-substituted intermediate.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Context: If the compound is not commercially sourced, it is synthesized via the Gould-Jacobs reaction pathway tailored for fluorinated anilines.

Prerequisites:

  • Starting Material: 2,5-Difluoroaniline (CAS: 367-30-6).

  • Reagents: Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, Phosphorus oxychloride (

    
    ).
    

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 2,5-difluoroaniline (1.0 eq) and EMME (1.1 eq).

    • Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.

    • Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of aniline.

    • Cool to solidify the enamine intermediate. Recrystallize from cyclohexane if necessary.

  • Thermal Cyclization (Gould-Jacobs):

    • Dissolve the enamine in a high-boiling solvent (Diphenyl ether or Dowtherm A) at a concentration of ~0.5 M.

    • Heat rapidly to 250°C for 30–60 minutes.

    • Critical: Rapid heating prevents polymerization.

    • Cool to RT. Dilute with hexane to precipitate the Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 6N HCl/Acetic acid (1:1) for 12 hours to yield 5,8-difluoro-4-hydroxyquinoline.

    • Alternatively, saponify (NaOH) and then thermally decarboxylate in quinoline/Cu powder at 200°C (classic method), though acid hydrolysis is cleaner for fluorinated substrates.

  • Chlorination (The "Double-Chlorination"):

    • To the 4-hydroxy intermediate (or quinoline-2,4-dione if oxidation state differs), add

      
       (neat, excess) and catalytic 
      
      
      
      .
    • Reflux for 4 hours.[1]

    • Workup: Quench carefully onto crushed ice/NH4OH (exothermic!). Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc 95:5). The product is a low-melting solid or oil.

Protocol B: Regioselective C4-Amination ( )

Objective: Selective installation of a primary amine at C4 without touching the C2-chloride.[2]

Materials:

  • Substrate: 2,4-Dichloro-5,8-difluoroquinoline (1.0 eq).

  • Nucleophile: Aniline derivative or Aliphatic amine (1.1 eq).

  • Base: DIPEA (1.5 eq) or

    
     (2.0 eq).
    
  • Solvent: THF (0.1 M) or Isopropanol.

Procedure:

  • Setup: Dissolve the substrate in dry THF under

    
     atmosphere. Cool to 0°C .[3]
    
  • Addition: Add the base, followed by the slow addition of the amine nucleophile.

    • Note: For highly reactive aliphatic amines, keep temperature at -10°C. For anilines, RT is acceptable.

  • Reaction: Stir at 0°C -> RT for 2–4 hours.

  • Monitoring: TLC should show a single new spot (more polar than starting material).

    • Troubleshooting: If bis-substitution (C2+C4) is observed, lower the temperature and reduce amine equivalents to 0.95 eq.

  • Workup: Evaporate solvent. Partition between EtOAc and Water.[4] Wash organic layer with Brine. Dry over

    
    .[4]
    
  • Yield: Typically 85–95%.

Protocol C: C2-Functionalization (Suzuki-Miyaura Coupling)

Objective: Using the remaining C2-chloride as a handle for carbon-carbon bond formation.

Materials:

  • Substrate: 4-Amino-2-chloro-5,8-difluoroquinoline (Intermediate from Protocol B).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Inertion: Combine substrate, boronic acid, and base in a microwave vial. Purge with Argon for 5 mins.

  • Catalyst: Add Pd catalyst quickly; purge for another 2 mins.

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Mechanism: The oxidative addition occurs at C2. The presence of the C4-amine (electron-donating) deactivates the ring slightly, requiring robust Pd ligands like dppf or XPhos.

  • Workup: Filter through Celite. Concentrate. Purify via Prep-HPLC.

Analytical Data Summary (Expected)

PropertyValue/ObservationNote
Appearance Off-white to pale yellow solidHalogenated quinolines often discolor upon air exposure.
1H NMR Two aromatic doublets (C6-H, C7-H)Coupling constants (

) will be complex due to F-F and H-F coupling.
19F NMR Two distinct signals (-110 to -140 ppm)Essential for confirming regiochemistry of substitution.
MS (ESI) M+2 peak approx 60% of M+ peakCharacteristic isotope pattern of Chlorine (

).
Solubility High in DCM, DMSO; Low in Water5,8-difluoro motif increases lipophilicity significantly.

Safety & Handling

  • Vesicant Warning: Halogenated quinolines can be severe skin irritants and potential sensitizers. Handle in a fume hood.

  • Reactive Intermediates: The 2,4-dichloro species is moisture sensitive. Store under inert gas at 4°C.

  • Hydrofluoric Acid Risk: In the event of thermal decomposition or extremely acidic hydrolysis, trace HF may be generated. Use calcium gluconate gel for skin exposure.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Title: The synthesis of certain substituted quinolines and 5,6-benzoquinolines.
    • Source:J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.
    • URL:[Link][2]

  • Regioselectivity in Quinoline

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines.[5]

    • Source:BenchChem Applic
  • Fluoroquinolone Antibiotic Structure-Activity Relationships

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Context on 5,8-substitution).
    • Source:Molecules 2019, 24(22), 4115.[6]

    • URL:[Link]

  • Synthesis of Fluorinated Benzoic Acid Precursors

    • Title: An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.[3]

    • Source:Journal of Chemical Research, 2015.[3]

    • URL:[Link] (Relevant precursor chemistry)

Sources

Method

Application Notes and Protocols for the Synthesis of 5,8-Difluoroquinoline Precursors via the Gould-Jacobs Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5,8-Difluoroquinolines and the Strategic Utility of the Gould-Jacobs Reaction The quinoline scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5,8-Difluoroquinolines and the Strategic Utility of the Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful strategy in drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Specifically, the 5,8-difluoroquinoline moiety is a key component in various advanced pharmaceutical candidates due to the unique electronic properties conferred by the fluorine atoms.

The Gould-Jacobs reaction, a classic and versatile method for the synthesis of 4-hydroxyquinolines, provides a powerful and convergent approach to constructing the quinoline core.[2][3] This reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by a high-temperature intramolecular cyclization, is a cornerstone in the synthesis of functionalized quinolines.[2] While the reaction is generally effective, the use of anilines bearing electron-withdrawing groups, such as the 2,5-difluoroaniline required for the synthesis of 5,8-difluoroquinoline precursors, presents unique challenges that necessitate careful optimization of reaction conditions.

This comprehensive guide provides a detailed examination of the Gould-Jacobs reaction for the synthesis of 5,8-difluoroquinoline precursors. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols for both conventional and microwave-assisted synthesis, provide a thorough troubleshooting guide, and discuss alternative synthetic strategies.

Reaction Mechanism and Key Parameters: A Causal Explanation

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues, particularly when dealing with electron-deficient substrates like 2,5-difluoroaniline.

  • Condensation: The reaction initiates with a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2] For electron-deficient anilines, this step may be slower and require elevated temperatures to proceed efficiently.[4]

  • Thermal Cyclization: This is the critical, and often most challenging, step in the synthesis of 5,8-difluoroquinolines. It requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] The high energy barrier is due to the temporary disruption of aromaticity in the aniline ring during the cyclization process. The presence of two electron-withdrawing fluorine atoms on the aniline ring further deactivates the ring towards this electrophilic-type cyclization, thus necessitating more forcing conditions (higher temperatures or longer reaction times) compared to electron-rich anilines.[4]

The regioselectivity of the cyclization is a key consideration. With 2,5-difluoroaniline, the cyclization is directed to the less sterically hindered position ortho to the amino group, leading to the desired 5,8-difluoroquinoline product.

Caption: The reaction pathway of the Gould-Jacobs synthesis of 5,8-difluoroquinoline precursors.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate, a key precursor to a variety of 5,8-difluoroquinoline derivatives. Both a conventional heating method and a modern microwave-assisted approach are presented.

Protocol 1: Conventional Heating Method

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • 2,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Hexane (or petroleum ether)

  • Ethanol (for recrystallization)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-130°C for 1-2 hours with stirring. The progress of the reaction can be monitored by the evolution of ethanol.

  • After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), cool the mixture to room temperature. The crude anilidomethylenemalonate intermediate will be a viscous oil or a solid.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of aniline).

  • Heat the mixture to 250-260°C under a nitrogen atmosphere for 30-60 minutes with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Caution: This step involves very high temperatures. Ensure proper safety precautions are in place, including a well-ventilated fume hood and appropriate personal protective equipment.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields.[5]

Materials:

  • 2,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave-safe reaction vessel with a magnetic stirring bar

  • Microwave synthesizer

  • Acetonitrile (for washing)

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Seal the vessel and place it in the microwave synthesizer.

  • Heat the mixture to 250-300°C and hold for 5-15 minutes. Monitor the internal temperature and pressure.[5] The optimal temperature and time should be determined through small-scale optimization experiments.

  • Allow the reaction vessel to cool to room temperature.

  • The precipitated product can be filtered and washed with a small amount of cold acetonitrile to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Condensation_C Condensation: 2,5-Difluoroaniline + DEEM (110-130°C, 1-2h) Cyclization_C Cyclization: In Dowtherm A (250-260°C, 30-60 min) Condensation_C->Cyclization_C Workup_C Workup & Purification: Precipitation with Hexane, Recrystallization Cyclization_C->Workup_C Product Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate Workup_C->Product Reaction_M One-Pot Reaction: 2,5-Difluoroaniline + DEEM (250-300°C, 5-15 min) Workup_M Workup & Purification: Filtration, Washing with Acetonitrile Reaction_M->Workup_M Workup_M->Product Start Starting Materials Start->Condensation_C Start->Reaction_M

Caption: A comparative workflow of conventional and microwave-assisted Gould-Jacobs synthesis.

Quantitative Data and Optimization

The yield of the Gould-Jacobs reaction is highly dependent on the reaction conditions, especially for electron-deficient anilines. The following table provides a summary of expected outcomes based on general trends observed for similar reactions.[5]

MethodTemperature (°C)Time (min)Expected YieldNotes
Conventional250-26030-60ModerateYields can be variable and optimization of time and temperature is crucial.
Microwave25010Low to ModerateHigher temperatures are generally required for efficient cyclization.
Microwave3005-10Moderate to GoodShorter reaction times at higher temperatures often give the best results.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no yield of the cyclized product - Incomplete condensation step.- Cyclization temperature is too low.- Insufficient reaction time.- Ensure the condensation step goes to completion by monitoring with TLC.- Gradually increase the cyclization temperature in small increments (e.g., 10°C).- Extend the reaction time, but be mindful of potential decomposition.
Formation of dark, tarry byproducts - Decomposition at high temperatures.- Prolonged heating.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[4]- Consider using a slightly lower temperature for a longer duration.- Ensure an inert atmosphere (nitrogen or argon) is maintained during the high-temperature cyclization.
Product is a viscous oil and difficult to crystallize - Presence of impurities.- Residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Incomplete reaction in microwave synthesis - Insufficient temperature or time.- Increase the microwave power and/or reaction time. A thorough time-temperature optimization is recommended.[5]

Alternative Synthetic Strategies for 5,8-Difluoroquinolines

While the Gould-Jacobs reaction is a viable route, other methods for the synthesis of 5,8-difluoroquinolines exist and may be advantageous in certain contexts.

  • Electrolytic Fluorination: A novel and highly regioselective method for the direct 5,8-difluorination of quinolines has been developed using Olah's reagent (HF:pyridine) under electrolytic conditions.[6] This approach allows for the late-stage introduction of the difluoro motif onto a pre-existing quinoline core, offering a different synthetic strategy.

Conclusion

The Gould-Jacobs reaction remains a powerful tool for the synthesis of 4-hydroxyquinoline derivatives, including the medicinally important 5,8-difluoroquinoline precursors. The successful application of this reaction to electron-deficient substrates like 2,5-difluoroaniline hinges on a thorough understanding of the reaction mechanism and careful optimization of the high-temperature cyclization step. Both conventional heating in high-boiling solvents and modern microwave-assisted techniques can be employed to achieve the desired transformation. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can effectively navigate the challenges associated with this synthesis and access valuable 5,8-difluoroquinoline building blocks for drug discovery and development.

References

  • BenchChem. (2025). Application of 6,8-Difluoro-2-methylquinolin-4-ol in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem.
  • Dine, R., et al. (2025).
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.
  • Savett, M. (n.d.).
  • Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Name Reactions. (n.d.). Gould-Jacobs Reaction.
  • Biotage. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2,4-Dichloro-5,8-difluoroquinoline

Technical Support Center: Introduction Welcome to the Technical Support Center for the isolation and purification of 2,4-Dichloro-5,8-difluoroquinoline (C9H3Cl2F2N)[1]. As a highly halogenated N-heterocycle, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center:

Introduction

Welcome to the Technical Support Center for the isolation and purification of 2,4-Dichloro-5,8-difluoroquinoline (C9H3Cl2F2N)[1]. As a highly halogenated N-heterocycle, this compound presents unique physicochemical challenges. The presence of two highly electronegative fluorine atoms and two chlorine atoms significantly withdraws electron density from the quinoline ring via inductive and mesomeric effects. This drastically reduces the basicity of the quinoline nitrogen and imparts extreme lipophilicity. Consequently, standard purification protocols designed for typical basic amines often fail or result in poor resolution.

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behavior, and validated protocols to ensure high-purity isolation suitable for downstream drug discovery and sensitive cross-coupling applications.

Troubleshooting & FAQs

Q1: During normal-phase silica gel chromatography, my compound elutes too quickly and co-elutes with non-polar impurities. How do I fix this?

  • Causality: Unlike standard quinolines, 2,4-dichloro-5,8-difluoroquinoline lacks strong basicity due to the electron-withdrawing effects of its four halogens[1]. It does not engage in strong hydrogen bonding or acid-base interactions with the acidic silanol groups on the silica surface. Therefore, it behaves more like a highly lipophilic neutral aromatic than an amine.

  • Solution: Avoid polar modifiers (like triethylamine or methanol). Use a highly non-polar solvent system, starting with 100% hexanes or petroleum ether, and run a very shallow gradient up to a maximum of 5-10% Ethyl Acetate[2].

Q2: I am trying to scale up to a 10-gram batch. Flash chromatography is consuming too much solvent and time. What is the most efficient alternative?

  • Causality: For multi-gram scales, the rigid, planar, and highly lipophilic nature of the halogenated quinoline scaffold makes it an excellent candidate for crystallization. The thermodynamic lattice energy of the pure compound easily excludes structurally dissimilar byproducts.

  • Solution: Recrystallization is the preferred method for scale-up[3]. The compound exhibits high solubility in hot non-polar/slightly polar solvents but crystallizes readily upon cooling. Hot ethanol or a mixture of hexanes/ethyl acetate is highly effective. Ensure slow cooling to room temperature before applying an ice bath to prevent the occlusion of impurities within the crystal lattice.

Q3: My LC-MS shows that my product is contaminated with a regioisomer (e.g., 2,5-dichloro-4,8-difluoroquinoline). Standard C18 reverse-phase HPLC cannot resolve them. What stationary phase should I use?

  • Causality: Halogenated positional isomers have nearly identical hydrophobicities, making standard C18 columns ineffective because they rely primarily on dispersive hydrophobic interactions[4].

  • Solution: Switch to a Pentafluorophenyl (PFP) stationary phase[5]. PFP columns offer orthogonal retention mechanisms, including

    
     interactions, dipole-dipole interactions, and shape selectivity induced by the highly polarized carbon-fluorine bonds on the stationary phase[4]. This allows for baseline resolution of fluorinated and chlorinated regioisomers that co-elute on C18 columns[5].
    

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary purification modalities for 2,4-dichloro-5,8-difluoroquinoline, allowing researchers to select the optimal method based on their specific constraints.

Purification ModalityIdeal ScaleTypical YieldTypical PurityPrimary Retention/Purification MechanismKey Advantage
Flash Chromatography (Silica) 100 mg – 5 g80 – 88%95 – 98%Adsorption (Dipole-induced, low polarity)Rapid isolation of crude reaction mixtures[2].
Recrystallization > 5 g60 – 75%> 99%Thermodynamic lattice energy / Differential solubilityHighly scalable, low solvent consumption[3].
Preparative HPLC (PFP Phase) < 100 mg85 – 95%> 99.5%

, Dipole-dipole, Shape selectivity
Baseline resolution of halogenated isomers[4],[5].

Purification Decision Matrix

Workflow N1 Crude Mixture 2,4-Dichloro-5,8-difluoroquinoline N2 Assess Scale & Purity Goal N1->N2 N3 Scale > 5g Purity Goal: 95% N2->N3 N4 Scale 0.1 - 5g Purity Goal: 98% N2->N4 N5 Scale < 0.1g Purity Goal: >99% N2->N5 N6 Recrystallization (Ethanol/Hexane) N3->N6 N7 Flash Chromatography (Silica, Hexane/EtOAc) N4->N7 N8 Preparative HPLC (PFP, MeCN/H2O) N5->N8 N9 QC Analysis (LC-MS/NMR) N6->N9 N7->N9 N8->N9 N9->N8 Fail (Repurify) N10 Pure Compound Ready for Downstream N9->N10 Pass

Decision workflow for selecting the optimal purification method based on scale and purity.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (Intermediate Scale: 100 mg - 5 g)

Objective: Isolate 2,4-dichloro-5,8-difluoroquinoline from crude reaction mixtures (e.g., post-POCl3 chlorination)[2].

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 2.5 times the mass of the crude) and evaporate the DCM under reduced pressure to create a dry load. Causality: Dry loading prevents the band broadening that occurs when highly lipophilic compounds are loaded as concentrated solutions in strong solvents.

  • Column Packing: Pack a glass column or automated flash cartridge with 230-400 mesh silica gel using 100% hexanes.

  • Elution: Begin elution with 100% hexanes for 2 column volumes (CV) to remove highly non-polar byproducts.

  • Gradient: Gradually increase the polarity to 5% Ethyl Acetate in Hexanes over 5 CVs. Monitor the eluent at 254 nm. The target compound typically elutes at an Rf of ~0.3 - 0.4 in 10% EtOAc/Hexanes[2].

  • Recovery: Pool the UV-active fractions containing the product and concentrate via rotary evaporation.

Protocol B: Preparative HPLC using PFP Stationary Phase (Analytical/Screening Scale: < 100 mg)

Objective: Achieve >99.5% purity and resolve structurally similar halogenated positional isomers[4],[5].

  • System Setup: Equip the preparative HPLC with a Pentafluorophenyl (PFP) column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Acetonitrile and DMSO (maximum injection volume 500 µL to prevent peak distortion).

  • Gradient Method:

    • 0-5 min: Isocratic hold at 40% B.

    • 5-25 min: Linear gradient from 40% B to 85% B.

    • 25-30 min: Flush at 100% B.

  • Fraction Collection: Trigger collection based on UV absorbance at 254 nm and 280 nm. The PFP phase will selectively retain the isomers based on the dipole moments of the specific fluorine/chlorine substitution patterns, allowing baseline separation[5].

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure compound as a dry powder.

References

  • PubChemLite. "2,4-dichloro-5,8-difluoroquinoline (C9H3Cl2F2N)." Université du Luxembourg. 1

  • Organic Syntheses. "2,4-Dichloroquinoline." Organic Syntheses Procedure. 3

  • BenchChem. "Application Note: High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)quinoline via Flash Column Chromatography." BenchChem Technical Support. 2

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. 4

  • Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column." Thermo Fisher Application Notes. 5

Sources

Optimization

Technical Support Center: Optimizing the Chlorination of 5,8-Difluoro-2,4-dihydroxyquinoline

Welcome to the Technical Support Center for the synthesis and optimization of 2,4-dichloro-5,8-difluoroquinoline (CAS 1367807-93-9)[1]. The conversion of 5,8-difluoro-2,4-dihydroxyquinoline to its dichloro analog via pho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,4-dichloro-5,8-difluoroquinoline (CAS 1367807-93-9)[1]. The conversion of 5,8-difluoro-2,4-dihydroxyquinoline to its dichloro analog via phosphorus oxychloride (POCl₃) is a critical transformation in the development of halogenated quinoline scaffolds for pharmaceutical applications.

This guide is engineered for research scientists and process chemists. It bypasses basic chemistry to directly address the mechanistic causality, optimization parameters, and troubleshooting logic required to achieve high-yielding, reproducible chlorination.

Reaction Mechanism & Workflow

The chlorination of a 2,4-dihydroxyquinoline with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction[2]. The hydroxyl groups attack the electrophilic phosphorus atom of POCl₃, forming a transient dichlorophosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the leaving group, yielding the chlorinated product.

Workflow Start 5,8-difluoro-2,4-dihydroxyquinoline + POCl3 + Pyridine Heating Heating (100°C) Phosphate Ester Intermediate Start->Heating Anhydrous Displacement Nucleophilic Displacement by Chloride Ion Heating->Displacement -PO2Cl2 Quench Ice-Water Quench (T < 5°C) Displacement->Quench Complete Isolation 2,4-dichloro-5,8-difluoroquinoline Isolation (pH 8-9) Quench->Isolation Neutralization

Workflow for the chlorination of 5,8-difluoro-2,4-dihydroxyquinoline using POCl3.

Core Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, this protocol integrates real-time validation steps (TLC monitoring and strict pH control) to mitigate the risk of batch failure. This methodology is adapted from established large-scale solvent-free chlorination techniques for hydroxy-heterocycles[3].

Step 1: Anhydrous Setup Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Causality: POCl₃ is highly sensitive to moisture. Ambient humidity will hydrolyze POCl₃ into phosphoric acid and HCl, destroying the reaction stoichiometry and generating impurities[2].

Step 2: Reagent Loading Add 5,8-difluoro-2,4-dihydroxyquinoline (1.0 eq) to the flask. Carefully add freshly distilled POCl₃ (3.0 eq). Causality: Because there are two hydroxyl groups, a minimum of 2.0 equivalents is theoretically required. Using 3.0 equivalents ensures complete conversion while allowing the POCl₃ to act as a stirrable solvent medium.

Step 3: Base Addition Add anhydrous pyridine (1.0 eq) dropwise at room temperature. Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl generated during the formation of the phosphate ester intermediate. Without pyridine, the quinoline nitrogen becomes protonated, deactivating the ring and severely retarding the second chlorination step[3].

Step 4: Heating & Validation Heat the mixture to 100°C for 4–6 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete only when the highly polar starting material and the intermediate mono-chloro species are entirely consumed.

Step 5: Controlled Quenching Cool the mixture to room temperature. Slowly transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and water, maintaining the internal temperature below 5°C. Causality: The quench is highly exothermic. If the temperature spikes, the newly formed C-Cl bonds in the electron-deficient 5,8-difluoroquinoline ring can undergo rapid hydrolysis back to the mono-hydroxy compound[2].

Step 6: Neutralization & Isolation Adjust the pH of the aqueous mixture to 8–9 using saturated aqueous Na₂CO₃[3]. Validation Check: Verify pH with indicator paper. Neutralizing the generated phosphoric acid and HCl ensures the 2,4-dichloro-5,8-difluoroquinoline precipitates fully and prevents acid-catalyzed degradation. Filter the precipitate, wash with cold distilled water, and dry under vacuum.

Optimization Data

The following table summarizes quantitative data from various reaction conditions, highlighting the causality between reagent equivalents, temperature, and ultimate conversion rates.

EntryReagentsTemp (°C)Time (h)Conversion (%)Primary Observation / Issue
1POCl₃ (2.0 eq)801265%High mono-chloro intermediate remaining.
2POCl₃ (3.0 eq)100685%Slow reaction rate; incomplete conversion.
3 POCl₃ (3.0 eq) + Pyridine (1.0 eq) 100 4 >95% Optimal conditions; clean conversion.
4POCl₃ (Neat, >10 eq)1404<50%Extensive tar formation and degradation.

Troubleshooting Guide (Q&A)

Q: Why am I observing a persistent mixture of mono-chloro and di-chloro products?

A: The chlorination of 2,4-dihydroxyquinolines is a stepwise process. The 4-position is generally more reactive than the 2-position due to the electronic influence of the quinoline nitrogen. If the reaction stalls at the mono-chloro stage, it is typically due to depleted POCl₃ (often from moisture ingress) or a lack of sufficient electrophilic activation. Resolution: Ensure strictly anhydrous conditions. If the issue persists, add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the highly reactive Vilsmeier-Haack reagent (a chloroiminium ion), which dramatically accelerates the displacement of the second hydroxyl group[2].

Q: My reaction mixture turns into a black, intractable tar. How can I prevent this?

A: While the 5,8-difluoro substitution makes the quinoline ring relatively electron-deficient, prolonged exposure to high temperatures (>120°C) in the presence of excess POCl₃ and HCl can still lead to polymerization, etherification side-reactions, or degradation of the starting material[2]. Resolution: Cap the reaction temperature at 100°C. Do not use POCl₃ as the sole bulk solvent if you are scaling up; instead, use a stoichiometric excess (3.0 eq) combined with an inert co-solvent like toluene, or rely on the pyridine-assisted solvent-free method[3] to keep reaction times short (under 6 hours).

Q: During the aqueous quench, my product yield drops significantly, and LCMS shows an M-Cl+OH mass. What is happening?

A: You are experiencing product hydrolysis. The 2,4-dichloroquinoline product is susceptible to nucleophilic attack by water if the quench environment is too hot or remains highly acidic for prolonged periods. Resolution: The quench must be inverse (adding the reaction mixture to the ice water, not water to the reaction). Maintain the temperature strictly below 5°C. Immediately after quenching, adjust the pH to 8–9 with Na₂CO₃ to neutralize the acidic environment that catalyzes this hydrolysis[3].

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct bottlenecks during your chlorination workflow.

Troubleshooting Issue Sub-optimal Yield? TLC Analyze via LCMS/TLC Issue->TLC Incomplete Mono-chloro Intermediate TLC->Incomplete Tar Dark Tar Formation TLC->Tar Hydrolysis Product Hydrolysis TLC->Hydrolysis Action1 Add Pyridine/DMF cat. Incomplete->Action1 Action2 Lower Temp to 90°C Tar->Action2 Action3 Quench < 5°C, pH 8-9 Hydrolysis->Action3

Troubleshooting logic tree for identifying and resolving chlorination bottlenecks.

Frequently Asked Questions (FAQs)

Q: Can I substitute PCl₅ or SOCl₂ for POCl₃ in this reaction? A: While PCl₅ is a stronger chlorinating agent, it is often too harsh for fluorinated quinolines and can lead to over-chlorination or degradation. Thionyl chloride (SOCl₂) is generally too mild for the complete di-chlorination of 2,4-dihydroxyquinolines unless used under extreme pressure. POCl₃ remains the industry standard for this specific transformation.

Q: How should I handle the POCl₃ waste generated during the quench? A: The aqueous filtrate contains high concentrations of phosphoric acid, hydrochloric acid, and potentially unreacted pyridine. It must be fully neutralized to pH 7-8 before disposal. Do not mix this waste stream with organic solvents, as residual active phosphorus species can react unpredictably.

Q: Is the 5,8-difluoro substitution pattern stable under these conditions? A: Yes. Aryl fluorides are highly stable to POCl₃ chlorination conditions. The C-F bonds at the 5 and 8 positions will not undergo nucleophilic aromatic substitution (SNAr) by chloride under these standard acidic conditions.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 MDPI (Molecules)
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline Benchchem
  • 2,4-dichloro-5,8-difluoroquinoline (Compound D

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Troubleshooting for 2,4-Dichloro-5,8-difluoroquinoline Reactions

Welcome to the Technical Support Center for 2,4-Dichloro-5,8-difluoroquinoline functionalization. This highly functionalized haloquinoline scaffold is a critical building block in drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dichloro-5,8-difluoroquinoline functionalization. This highly functionalized haloquinoline scaffold is a critical building block in drug discovery and materials science. However, its polyhalogenated nature presents unique regioselectivity and chemoselectivity challenges.

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind solvent selection, providing you with self-validating workflows and authoritative troubleshooting strategies to master Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Part 1: Expert Insights – Mechanistic Causality in Solvent Selection

In polyhalogenated quinolines, regioselectivity is dictated by a delicate balance of electronic activation, steric hindrance, and metal coordination[1]. The quinoline nitrogen inherently polarizes the ring, rendering the C2 and C4 positions highly electrophilic, while the 5,8-difluoro groups provide additional inductive electron withdrawal.

  • SNAr Causality: The C2 position is kinetically favored due to the strong alpha-heteroatom effect[2]. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the anionic Meisenheimer transition state, locking in C2-selectivity[3]. Conversely, protic solvents (e.g., Ethanol) can hydrogen-bond with the quinoline nitrogen, dampening this electronic bias and leading to C2/C4 mixtures[2].

  • Cross-Coupling Causality: In Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira), the quinoline nitrogen coordinates to the Pd(0) center, directing oxidative addition almost exclusively to the adjacent C2-Cl bond[1][4]. To override this and target C4, one must disrupt this coordination—often achieved by using THF with LiCl additives, which alters the active Pd-species and shifts preference to the C4 position[3].

Regioselectivity cluster_0 Reaction Pathways & Solvent Control SM 2,4-Dichloro-5,8-difluoroquinoline C2 C2-Substituted Product (Kinetically Favored) SM->C2 Polar Aprotic Solvent (DMF) or Standard Pd(0) C4 C4-Substituted Product (Requires Disruption) SM->C4 THF + LiCl Additive or C2-Blocked Precursor

Solvent-driven regioselectivity pathways for 2,4-dichloroquinoline derivatives.

Part 2: Troubleshooting Guides & FAQs

Q: I am getting a mixture of C2 and C4 substituted products in my SNAr amination. How can I improve C2 selectivity? A: This is a classic solvent polarity issue. If you are using a solvent with a lower dielectric constant (like THF) or a protic solvent (like Ethanol), the transition state stabilization at C2 is insufficient[3]. Actionable Fix: Switch to a highly polar aprotic solvent like DMF or DMSO. Lower the reaction temperature to 0–25°C. The kinetic preference for C2 is amplified at lower temperatures in polar media.

Q: Are the 5,8-difluoro groups at risk of reacting during SNAr? A: While C-F bonds are thermodynamically stronger than C-Cl bonds, the 5,8-difluoro groups are highly activated by the electron-deficient quinoline core. Using excessively strong bases (e.g., NaH, KOtBu) or running the reaction at reflux (>120°C) can trigger competitive defluorination. Actionable Fix: Use milder bases like


 or 

, and limit temperatures to <80°C.

Q: My Suzuki coupling at C2 is stalling at 50% conversion. What is causing the catalyst poisoning? A: The unreacted C4-chlorine and the 5,8-difluoro groups can weakly coordinate to the palladium center, creating off-cycle resting states. Additionally, in basic aqueous/organic biphasic systems (e.g., Toluene/Water), the starting material might degrade via competitive hydrolysis of the C2-chloride. Actionable Fix: Shift to a homogeneous solvent system like 1,4-Dioxane/Water (4:1) to improve solubility, and use a bulky, electron-rich phosphine ligand (e.g., XPhos) to accelerate the reductive elimination step before degradation occurs.

Troubleshooting Start Issue: Poor Regioselectivity or Defluorination Observed Decision Identify Reaction Type Start->Decision SNAr SNAr Reaction Decision->SNAr Pd Pd-Catalyzed Coupling Decision->Pd SolventSNAr Action: Switch to DMF/DMSO Lower Temp to 0-25°C SNAr->SolventSNAr SolventPd Action: Use Dioxane/H2O Add Bulky Ligand (XPhos) Pd->SolventPd

Workflow for troubleshooting regioselectivity and chemoselectivity failures.

Part 3: Quantitative Data Presentation

Table 1: Solvent Effects on SNAr Regioselectivity (C2 vs C4)

Data synthesized from benchmark haloquinoline reactivity profiles[3][5].

SolventPolarity IndexMajor ProductRegiomeric Ratio (C2:C4)Mechanistic Rationale
DMF 6.4C2-Substituted> 95:5High dielectric constant stabilizes the C2 Meisenheimer complex.
THF 4.0C2-Substituted80:20Lower polarity leads to reduced transition state stabilization.
Ethanol 5.2Mixture60:40Hydrogen bonding to quinoline nitrogen reduces C2 electronic activation.
Table 2: Solvent & Additive Effects on Pd-Catalyzed Cross-Coupling

Data based on regioselective organozinc and boronic acid couplings[3][4].

Solvent SystemAdditiveMajor Site of Oxidative AdditionYieldCausality
Toluene /

NoneC2> 90%Biphasic system supports standard Pd-N coordination directing to C2.
DMF NoneC285%Polar solvent accelerates C2 oxidative addition.
THF LiCl (1.5 eq)C475%Chloride additives disrupt Pd-N coordination, forcing C4 insertion.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Amination (SNAr)

Objective: Synthesize 2-amino-4-chloro-5,8-difluoroquinoline with >95% regioselectivity.

  • Preparation: In an oven-dried 50 mL Schlenk flask, dissolve 2,4-dichloro-5,8-difluoroquinoline (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (1.05 mmol, 1.05 eq) dropwise at 0°C.

    • Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature kinetically traps the reaction at the C2 position and prevents defluorination.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing protonation of the amine nucleophile without initiating side reactions.

  • Reaction & Self-Validation: Stir at room temperature for 4 hours. Monitor via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak disappears. If a secondary peak with the exact same mass appears, C4 substitution is occurring—you must lower the temperature in subsequent runs.

  • Workup: Quench with ice-cold water (20 mL) to precipitate the product. Filter and wash with cold water to remove DMF and DIPEA salts.

Protocol B: C4-Selective Suzuki-Miyaura Coupling (Post-C2 Functionalization)

Objective: Couple an aryl boronic acid to the C4 position of a C2-protected/functionalized 4-chloro-5,8-difluoroquinoline.

  • Preparation: Charge a vial with the C2-functionalized intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%).
    
    • Causality: The bidentate dppf ligand forces a cis-geometry on the Pd center, accelerating the challenging reductive elimination at the sterically hindered C4 position.

  • Solvent Selection: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

    • Causality: Dioxane provides excellent solubility for the highly fluorinated scaffold, while water dissolves the inorganic base required for boronic acid activation (formation of the reactive boronate).

  • Reaction: Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 2009.

  • Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. The Journal of Organic Chemistry (ACS Publications), 1995.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI, 2024.

Sources

Optimization

Handling moisture sensitivity of 2,4-Dichloro-5,8-difluoroquinoline

Technical Bulletin: Mitigating Moisture-Induced Degradation of 2,4-Dichloro-5,8-difluoroquinoline 2,4-Dichloro-5,8-difluoroquinoline is a highly functionalized heterocyclic compound, valuable as a building block in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: Mitigating Moisture-Induced Degradation of 2,4-Dichloro-5,8-difluoroquinoline

2,4-Dichloro-5,8-difluoroquinoline is a highly functionalized heterocyclic compound, valuable as a building block in the synthesis of novel pharmaceutical agents and advanced materials. Its utility stems from the reactive chloro-substituents at the C2 and C4 positions, which are susceptible to nucleophilic substitution. This inherent reactivity, however, also makes the compound highly sensitive to moisture.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 2,4-Dichloro-5,8-difluoroquinoline. It outlines the causality behind its moisture sensitivity, offers detailed troubleshooting for common experimental issues, and presents validated protocols to ensure the integrity of the material and the reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the use of 2,4-Dichloro-5,8-difluoroquinoline that may be linked to moisture contamination.

Q1: My reaction is sluggish, or the yield is significantly lower than expected. I suspect my 2,4-Dichloro-5,8-difluoroquinoline has degraded. How can I confirm this?

A1: Low yields are a primary indicator of starting material degradation. Moisture contamination leads to the hydrolysis of the compound, reducing the amount of active reagent available for your desired transformation.

Causality: The electron-withdrawing effects of the nitrogen atom and the fluorine substituents make the quinoline ring electron-deficient. This enhances the susceptibility of the C2 and C4 positions to nucleophilic attack by water. The chloride ions are good leaving groups, facilitating an irreversible nucleophilic aromatic substitution (SNAr) reaction that consumes your starting material.

Verification Protocol:

  • Visual Inspection: Check the material's physical appearance. Pure 2,4-Dichloro-5,8-difluoroquinoline should be a free-flowing solid. Clumping, discoloration, or a sticky consistency suggests hydration.

  • Solubility Test: Take a small, representative sample and attempt to dissolve it in a common anhydrous organic solvent (e.g., THF, Dichloromethane). The hydrolysis products are generally more polar and may exhibit poor solubility.

  • Spectroscopic Analysis: The most definitive method is to analyze a sample of the suspect reagent.

    • LC-MS Analysis: Dissolve a small amount in an appropriate anhydrous solvent and inject it into an LC-MS. Compare the resulting chromatogram to a reference standard or the certificate of analysis. Look for new, more polar peaks eluting earlier than the parent compound.

    • ¹H NMR Spectroscopy: Dissolve a sample in a dry deuterated solvent (e.g., CDCl₃, DMSO-d₆). The formation of hydrolysis products will result in new aromatic and potentially hydroxyl proton signals.

Q2: I'm observing unexpected peaks in my LC-MS and NMR data of a completed reaction. Could these be from the hydrolysis of my starting material?

A2: Yes, this is a very common issue. If the starting material was compromised or if moisture was inadvertently introduced during the reaction, hydrolysis byproducts will carry through and appear in your final analysis.

Data Interpretation: The primary hydrolysis product is typically the replacement of one chloro group with a hydroxyl group, leading to a chlorofluoro-hydroxyquinoline. Use the table below to identify potential impurities in your spectroscopic data.

Compound Molecular Weight ( g/mol ) Expected Mass Spec Change (M+) Anticipated ¹H NMR Changes
2,4-Dichloro-5,8-difluoroquinoline216.04[1]Parent Ion (e.g., m/z 216/218)Reference spectrum
2-Chloro-4-hydroxy-5,8-difluoroquinoline197.59M-Cl+OH (-17.45 Da)Shift in aromatic protons adjacent to the new -OH group. Appearance of a broad -OH peak (can exchange with D₂O).
4-Chloro-2-hydroxy-5,8-difluoroquinoline197.59M-Cl+OH (-17.45 Da)Significant shifts in aromatic protons, particularly those near the C2 position. Appearance of a broad -OH peak.

Section 2: Best Practices & Handling Protocols

Proactive moisture exclusion is the most effective strategy for working with 2,4-Dichloro-5,8-difluoroquinoline. Adherence to the following protocols is critical for experimental success.

Q3: What are the ideal storage and handling conditions for 2,4-Dichloro-5,8-difluoroquinoline?

A3: Proper storage is the first line of defense against degradation. The key is to minimize exposure to the atmosphere.

Parameter Recommendation Rationale
Temperature 2-8°C[1]Reduces the rate of any potential decomposition reactions.
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).[2]Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed container, preferably the original manufacturer's bottle.[3][4]The original container is designed and sealed to protect the compound's integrity.
Location Dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]Ensures safety and prevents accidental reaction with other lab chemicals.

Q4: What is the recommended step-by-step procedure for weighing and dispensing the reagent for a reaction?

A4: All manipulations should be performed under an inert atmosphere. This can be achieved using either a glove box or Schlenk line techniques.[2][6]

Protocol: Reagent Handling via Schlenk Line
  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried by heating in an oven (e.g., 125°C overnight) and allowed to cool in a desiccator or under a stream of dry inert gas.[2]

  • Inert Atmosphere Setup: Assemble your reaction flask, equip it with a magnetic stir bar, and seal it with a rubber septum. Connect the flask to a Schlenk line (a dual manifold for vacuum and inert gas).[2]

  • Purge the Flask: Evacuate the flask under vacuum and then backfill with inert gas (Nitrogen or Argon). Repeat this "vac-fill" cycle at least three times to remove residual air and moisture.[6][7]

  • Reagent Transfer:

    • Briefly remove the reagent bottle from cold storage and allow it to warm to room temperature in a desiccator. This prevents condensation from forming on the container when opened.

    • Once at room temperature, quickly open the bottle, take the required amount, and immediately reseal the bottle, purging the headspace with inert gas before tightening the cap.

    • Add the solid reagent to your reaction flask under a positive flow of inert gas (this is best done by quickly removing the septum, adding the solid via a powder funnel, and immediately re-sealing).

    • If adding as a solution, first prepare the solution in a separate, dried, and purged flask using anhydrous solvent, then transfer it to the reaction flask via a gas-tight syringe.[8]

G cluster_prep Preparation cluster_purge Inerting cluster_transfer Reagent Transfer A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble Flask (w/ Stir Bar & Septum) A->B C 3. Connect to Schlenk Line B->C D 4. Evacuate Flask (Vacuum) C->D E 5. Backfill with N2/Ar D->E F 6. Repeat Cycle 3x E->F G 7. Weigh Solid Reagent F->G H 8. Add to Flask (Under Positive N2 Flow) G->H I 9. Add Anhydrous Solvent H->I J 10. Begin Reaction I->J

Caption: Inert atmosphere workflow for handling 2,4-Dichloro-5,8-difluoroquinoline.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the chemical reaction that occurs when 2,4-Dichloro-5,8-difluoroquinoline is exposed to water?

A5: The compound undergoes a nucleophilic aromatic substitution (SNAr) reaction. Water acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This leads to the displacement of a chloride ion and the formation of a hydroxyl group on the quinoline ring. The reaction can potentially occur at both the C2 and C4 positions.

G reactant 2,4-Dichloro-5,8-difluoroquinoline product 2-Chloro-4-hydroxy-5,8-difluoroquinoline + HCl reactant->product reagent H₂O (Moisture) reagent->reactant Nucleophilic Attack (SNAr)

Caption: Simplified hydrolysis of 2,4-Dichloro-5,8-difluoroquinoline.

Q6: Can I use standard, undried solvents for my reaction?

A6: No. Using standard "reagent-grade" solvents without prior drying is a common source of moisture contamination. You must use anhydrous solvents, which can be purchased in sealed bottles or prepared by distillation over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents).

Q7: My compound is delivered in a sealed ampoule. What is the best way to open and use it?

A7: Sealed ampoules provide excellent protection. To maintain the integrity of the material, the entire contents should ideally be used immediately after opening. If you need to store the remainder, open the ampoule inside a glove box, transfer the contents to a suitable vial with a screw cap and PTFE liner, and store it inside the glove box.

Q8: Are there any other common nucleophiles I should be concerned about?

A8: Yes. Alcohols (e.g., methanol, ethanol) can cause trans-etherification, and primary or secondary amines are also highly reactive with this compound. Ensure all reagents and solvents are free from these nucleophilic impurities unless they are intended reactants.

References

  • ResearchGate. (n.d.). Continuous flow oxidation of 2,4-dichloro-5-fluoroacetophenone. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 4-Chloro-8-fluoroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of dichlorvos and its degraded metabolites. Retrieved from [Link]

  • ResearchGate. (2023, October 9). A One Step Synthesis Of Polyfunctional Quinoline Using Heterogeneous Silica Chloride As Catalyst Under Sonic Condition. Retrieved from [Link]

  • Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • PubMed. (2010, July 15). Determination of four fluoroquinolone antibiotics in tap water in Guangzhou and Macao. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • PubMed. (2003, May 8). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Google Patents. (n.d.). KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid.
  • MDPI. (2023, January 12). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere, with no O2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Royal Society of Chemistry. (n.d.). A novel dual-responsive fluorescent probe for moisture detection and hypochlorite sensing. Retrieved from [Link]

  • King Technology. (2022, October 24). SAFETY DATA SHEET Di-Chlor Pac. Retrieved from [Link]

  • P&M Invest. (2017, June). 2,5-Furandicarboxylic acid fluoro-containing esters synthesis. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Results of Analyses of the Fungicide Chlorothalonil, Its Degradation Products, and Other Selected Pesticides at 22 Surface. Retrieved from [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 13). Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2,4-Dichloro-5,8-difluoroquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of highly functionalized haloquinolines. 2,4-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the premature degradation of highly functionalized haloquinolines. 2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) is a notoriously sensitive building block. Its high reactivity is a double-edged sword: excellent for downstream functionalization, but highly susceptible to unwanted hydrolysis.

This guide provides a deep dive into the causality of its instability, self-validating experimental protocols, and actionable troubleshooting steps to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Hydrolysis

To stop hydrolysis, we must first understand why it happens so rapidly in this specific scaffold.

The hydrolysis of haloquinolines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism [1]. For an SNAr reaction to occur spontaneously with weak nucleophiles like ambient water, the aromatic ring must be highly electron-deficient.

  • The Nitrogen Effect: The heteroaromatic nitrogen acts as an electron sink, activating the C2 and C4 positions by stabilizing the negative charge in the intermediate Meisenheimer complex [1].

  • The Fluorine Effect: The addition of fluorine atoms at the 5 and 8 positions exerts a profound inductive electron-withdrawing effect (-I effect). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 and C2 carbons hyper-electrophilic.

  • Regioselectivity: Density Functional Theory (DFT) calculations on similar dichloro-heterocycles demonstrate that the C4 position typically possesses the highest LUMO coefficient, making it the primary site for nucleophilic attack by water or amines, followed by the C2 position [3].

When exposed to moisture, water attacks the highly reactive C4 position (or C2), forming the Meisenheimer complex. Subsequent elimination of hydrogen chloride (HCl) and tautomerization yields the highly stable, but unwanted, quinolone (hydroxyquinoline) derivative [2][4].

SNAr_Hydrolysis A 2,4-Dichloro-5,8-difluoroquinoline (Hyper-Electrophilic) C Meisenheimer Complex (Stabilized by N & F) A->C Ambient Moisture B H2O / OH- (Nucleophile) B->C Nucleophilic Attack D Chloride Elimination (-HCl) C->D Rearrangement E Hydroxyquinoline (Degradation Product) D->E Tautomerization

Caption: SNAr hydrolysis pathway of 2,4-Dichloro-5,8-difluoroquinoline driven by ambient moisture.

Troubleshooting & FAQs

Q1: My 2,4-Dichloro-5,8-difluoroquinoline degrades into a white/yellowish insoluble powder even when stored in a sealed glass vial. Why? A1: The causality lies in micro-environments. Standard borosilicate glass vials can adsorb microscopic layers of water. Furthermore, sealing a vial in ambient air traps humidity in the headspace. Over time, this moisture initiates the SNAr hydrolysis at the C4 position, generating HCl as a byproduct [2]. The released HCl can autocatalytically accelerate further degradation. Solution: Always backfill storage vials with ultra-dry Argon, use PTFE-lined caps, and store at -20°C over a secondary desiccant (like Drierite) in a sealed desiccator.

Q2: I am attempting a nucleophilic amination, but I am seeing 20-30% of the hydrolyzed byproduct. How do I suppress this competitive pathway? A2: Amines are inherently hygroscopic. If your amine reagent or your organic base (e.g., DIPEA, Triethylamine) contains even trace amounts of water, the hydroxide/water will competitively attack the highly reactive C4 position. Furthermore, elevated temperatures required for amination exponentially increase the rate of hydrolysis [2]. Solution: You must establish a self-validating anhydrous system. Distill your amines over calcium hydride (


) prior to use, and utilize strictly anhydrous solvents.

Q3: Can I use protic solvents like Ethanol or Isopropanol for my reactions with this compound? A3: Absolutely not. While standard dichloroquinolines might tolerate protic solvents under specific conditions, the 5,8-difluoro substitution makes this specific molecule too reactive. Protic solvents provide hydrogen bonding that stabilizes the leaving chloride ion, drastically lowering the activation energy for solvolysis/hydrolysis. You must use dry, aprotic solvents (e.g., Toluene, THF, or DCM).

Quantitative Data: Solvent Selection & Hydrolysis Risk

To empirically guide your experimental design, the following table summarizes the impact of solvent choice and water content on the stability of highly activated haloquinolines during a standard 12-hour reaction window at 80°C.

Solvent TypeSpecific SolventMax Tolerable Water ContentRelative Hydrolysis RiskRecommended Use Case
Protic Ethanol / MethanolN/A (Solvent reacts)Critical (90-100%) Do not use. Rapid solvolysis.
Polar Aprotic DMF / DMSO< 50 ppmHigh (15-30%) Use only if strictly dried over 3Å sieves.
Ether THF / 1,4-Dioxane< 20 ppmModerate (5-10%) Good for low-temp SNAr. Distill over Na/Benzophenone.
Non-Polar Toluene< 10 ppmLow (< 2%) Ideal. Excellent for high-temp, moisture-free SNAr.
Halogenated Dichloromethane (DCM)< 10 ppmLow (< 2%) Ideal. Best for room-temperature functionalizations.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. If moisture enters the system, the protocol is designed to either prevent it from reaching the substrate or indicate the failure early.

Protocol A: Rigorous Anhydrous Storage and Handling

Objective: Prevent ambient moisture hydrolysis during long-term storage and weighing.

  • Preparation of the Environment: Transfer the commercial or freshly synthesized 2,4-Dichloro-5,8-difluoroquinoline into a nitrogen-filled glovebox.

  • Drying the Substrate: Place the compound in a vacuum desiccator (inside the glovebox or using a Schlenk line) at 40°C under high vacuum (< 0.1 mbar) for 4 hours to remove any surface-adsorbed moisture.

  • Aliquotting: Divide the bulk material into single-use, amber glass vials. This prevents repeated exposure of the bulk batch to the atmosphere during future experiments.

  • Sealing: Seal the vials with PTFE-lined crimp caps while still under the inert Argon/Nitrogen atmosphere.

  • Storage: Store the sealed vials in a secondary container filled with indicating silica gel at -20°C. Self-validation: If the indicating silica gel turns pink, the secondary seal has failed, and the vials should be re-dried immediately.

Protocol B: Moisture-Free Nucleophilic Aromatic Substitution (SNAr)

Objective: Perform an amination at the C4 position without competitive hydrolysis.

  • Solvent & Reagent Purification:

    • Distill Toluene over sodium/benzophenone ketyl until a persistent blue color is observed (indicating absolute absence of water and oxygen).

    • Stir the target amine nucleophile and the base (e.g., DIPEA) over activated 3Å molecular sieves for 24 hours prior to use.

  • Apparatus Assembly: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 times).

  • Substrate Loading: Add the 2,4-Dichloro-5,8-difluoroquinoline (1.0 eq) to the Schlenk flask under a positive stream of Argon.

  • Reaction Execution:

    • Inject the anhydrous Toluene via a dry, Argon-purged syringe.

    • Inject the anhydrous amine (1.1 eq) and anhydrous DIPEA (2.0 eq).

    • Heat the reaction to 80°C using a pre-heated oil bath. Monitor via TLC (using anhydrous eluents) until the starting material is consumed.

  • Anhydrous Workup: Instead of an aqueous quench (which can hydrolyze unreacted starting material or sensitive intermediates), evaporate the Toluene under reduced pressure. Purify the crude mixture directly via flash column chromatography.

SNAr_Workflow Step1 1. Reagent Purification Distill solvents, dry amines over 3Å sieves Step2 2. Apparatus Prep Flame-dry Schlenk flask, Argon backfill (x3) Step1->Step2 Step3 3. Substrate Addition Add 2,4-Dichloro-5,8-difluoroquinoline under Ar Step2->Step3 Step4 4. Reaction Execution Inject anhydrous solvent & reagents, heat to 80°C Step3->Step4 Step5 5. Non-Aqueous Workup Evaporate solvent directly, avoid aqueous quench Step4->Step5

Caption: Step-by-step workflow for the moisture-free SNAr functionalization of haloquinolines.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones Source: RSC Publishing URL:[Link]

Optimization

Technical Support Center: Troubleshooting Cyclization of 2,5-Difluoroaniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter unexpected roadblocks when working with fluorinated building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter unexpected roadblocks when working with fluorinated building blocks.

The cyclization of 2,5-difluoroaniline derivatives—whether to form indoles, quinazolinones, or pyridones—presents a unique set of stereoelectronic challenges. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms drastically reduces the nucleophilicity of the amine. Furthermore, the ortho-fluorine introduces steric hindrance and the potential for non-productive metal chelation during transition-metal catalysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your cyclization workflows are robust, reproducible, and scientifically grounded.

The Mechanistic Challenge: Why is 2,5-Difluoroaniline Difficult?

Before adjusting equivalents or temperatures, it is critical to understand the physical chemistry of your substrate. The fluorine atoms at the 2- and 5-positions pull electron density away from the nitrogen lone pair. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine a poor nucleophile.

In condensation-driven cyclizations, this manifests as sluggish kinetics. In transition-metal-catalyzed cyclizations (e.g., Buchwald-Hartwig aminations), this creates a severe bottleneck during the amine coordination step of the catalytic cycle.

G A 2,5-Difluoroaniline Cyclization B Condensation Pathways (e.g., Pyridones) A->B C Transition-Metal Catalysis (e.g., Buchwald-Hartwig) A->C D Issue: Sluggish Kinetics Solution: Extended Time (48h+) B->D Overcome -I effect E Issue: Arrested Catalytic Cycle Solution: Bulky Ligands & Strong Base C->E Prevent ortho-F chelation

Troubleshooting workflow for 2,5-difluoroaniline cyclization pathways.

Troubleshooting Guides (Q&A)

Q1: My condensation reaction to form a fluorinated heterocycle is stalling at <50% conversion. Should I increase the temperature?

A: Not necessarily; increasing temperature can lead to thermal degradation or unwanted dimerization. The primary issue is the reduced nucleophilicity of the 2,5-difluoroaniline. In the synthesis of trifluoromethylated 4-pyridones, for example, the cyclization of intermediate bisenamines is highly dependent on the electronic properties of the aniline. While neutral anilines cyclize in 24 hours, 2,5-difluoroaniline requires exactly twice as much time (48 hours) to reach comparable yields [1]. Actionable Advice: Extend your reaction time significantly before altering the thermal profile. Monitor the consumption of the intermediate via LC-MS to ensure the reaction is merely slow, not dead.

Q2: I am attempting a Pd-catalyzed Buchwald-Hartwig cyclization to form a 3,4-dihydroquinazolin-2(1H)-one core, but I am observing mostly unreacted starting material and some defluorination. How do I fix this?

A: This is a classic symptom of an arrested catalytic cycle. The weakly nucleophilic 2,5-difluoroaniline struggles to coordinate to the Pd(II) complex after oxidative addition. If the amine cannot bind, the Pd(II) species may undergo off-cycle degradation or insert into the activated C-F bond (defluorination). Actionable Advice: You must use a highly active, sterically demanding ligand (like BrettPhos or Xantphos) that forces the reductive elimination step, coupled with a strong base (like NaOtBu) to facilitate the deprotonation of the poorly nucleophilic amine once it finally coordinates [2].

Cycle Pd0 Pd(0)L_n PdII_Ox Pd(II) Complex Ox. Addition Pd0->PdII_Ox Fast PdII_Am Amine Binding (Bottleneck) PdII_Ox->PdII_Am Hindered by low nucleophilicity PdII_Red Reductive Elimination PdII_Am->PdII_Red Base-assisted deprotonation PdII_Red->Pd0 Product Release

Catalytic bottlenecks in Pd-catalyzed cyclization of deactivated anilines.

Q3: When synthesizing N-acetamide indoles, my yields with 2,5-difluoroaniline are significantly lower (42%) compared to unsubstituted anilines. Is this normal?

A: Yes, this is an expected stereoelectronic penalty. In amide coupling/cyclization sequences (e.g., using EDCI or T3P), the electron-deficient nature of 2,5-difluoroaniline makes it a poor substrate for attacking the activated carboxylic acid intermediate [3]. Actionable Advice: To improve yields, switch to a more reactive coupling reagent (like HATU) or convert the carboxylic acid to an acid chloride prior to the addition of the aniline. Ensure the reaction is run in a highly polar, aprotic solvent (like DMF) to stabilize the transition state.

Quantitative Data & Optimization Tables

To provide a clear baseline for your optimization efforts, review the empirical data below.

Table 1: Effect of Aniline Substitution on Condensation Reaction Times Data adapted from the synthesis of 4-pyridones via hexafluorodehydroacetic acid .

SubstrateElectronic PropertyRequired Reaction TimeIsolated Yield (%)
AnilineNeutral24 h60
4-MethoxyanilineElectron-Donating (+M)8 h56
2,5-Difluoroaniline Strongly Electron-Withdrawing (-I) 48 h 46

Table 2: Catalyst/Base Screening for Pd-Catalyzed Intramolecular Cyclization Self-validating optimization matrix for overcoming the amine binding bottleneck.

Catalyst SystemBaseSolventTemp (°C)Result / Conversion
Pd₂(dba)₃ / PPh₃K₂CO₃Toluene80< 10% (Arrested Cycle)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10045% (Moderate)
Pd₂(dba)₃ / BrettPhos NaOtBu Toluene 110 > 80% (Optimal)

Standardized Experimental Protocol

Pd-Catalyzed Intramolecular Cyclization of 2,5-Difluoroaniline Derivatives

This protocol is engineered to overcome the low nucleophilicity of the substrate by utilizing a highly active pre-catalyst system and rigorous exclusion of oxygen.

Reagents Required:

  • Substrate (Halogenated 2,5-difluoroaniline precursor): 1.0 equiv

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium): 0.05 equiv (5 mol%)

  • BrettPhos Ligand: 0.10 equiv (10 mol%)

  • NaOtBu (Sodium tert-butoxide): 2.0 equiv

  • Anhydrous Toluene (Degassed)

Step-by-Step Methodology:

  • Reaction Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).

    • Causality Check: NaOtBu is selected over weaker bases because the strongly electron-withdrawing fluorine atoms drastically reduce the amine's nucleophilicity. A strong base is required to drive the deprotonation of the Pd-coordinated amine intermediate.

  • Solvent Addition & Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous, degassed toluene (to achieve a 0.1 M concentration) via syringe.

    • Causality Check: Degassing is critical. Pd(0) is highly susceptible to oxidation, which is exacerbated when using the electron-rich ligands required to force the coupling of deactivated anilines.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16–24 hours.

    • Causality Check: BrettPhos accommodates the steric bulk of the ortho-fluorine while preventing the formation of inactive bis-ligated Pd species, ensuring the active mono-ligated Pd(0) is available for rapid oxidative addition.

  • Monitoring & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of Heptane/Ethyl Acetate) to isolate the cyclized core.

Frequently Asked Questions (FAQs)

Q: Can I store 2,5-difluoroaniline on the benchtop? A: While generally stable, anilines are prone to oxidation over time, turning dark brown or black. For highly sensitive cyclizations, it is recommended to store 2,5-difluoroaniline under an inert atmosphere at 2–8 °C. If your reagent has darkened significantly, distill it under reduced pressure before use to ensure accurate stoichiometry and prevent catalyst poisoning.

Q: Why do I see a defluorinated side product in my LC-MS? A: In transition-metal catalysis, if the desired amine coordination step is too slow (due to the -I effect of the fluorines), the active Pd(0) or Cu(I) catalyst may undergo an off-cycle oxidative addition into the C-F bond. To suppress this, increase the concentration of your ligand to stabilize the metal center, or switch to a less polar solvent (like toluene instead of DMF) to disfavor C-F activation.

References

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones Molecules (PMC)[Link]

  • Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors ChemRxiv[Link]

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Journal of Medicinal Chemistry (ACS Publications) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 19F NMR Analysis of 5,8-Difluoroquinoline Derivatives

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have led to a significant number of fluorinated compounds entering clinical trials and the market.[1] Among these, the quinoline core is a privileged scaffold in medicinal chemistry. The 5,8-difluoroquinoline moiety, in particular, presents a unique analytical challenge and opportunity. This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of these derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug development.

The power of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus: it is a spin ½ nucleus with 100% natural abundance and the second most sensitive stable NMR-active nucleus after ¹H.[2][3] This, combined with a vast chemical shift range of over 400 ppm and the absence of endogenous fluorine in biological systems, makes ¹⁹F NMR an exquisitely sensitive probe for analyzing molecular structure, conformation, and interactions.[2][4][5]

Part 1: The Unique Spectroscopic Signature of 5,8-Difluoroquinolines

The analysis of a 5,8-difluoroquinoline derivative by ¹⁹F NMR is not merely about signal detection; it is about interpreting a rich tapestry of information encoded in chemical shifts and coupling constants. The two fluorine atoms, F5 and F8, act as sensitive reporters on the electronic environment of the entire molecule.

Chemical Shift (δ): A Probe of the Local Electronic Environment

The chemical shift of a ¹⁹F nucleus is highly sensitive to its surroundings, making it a powerful indicator of structural changes.[2][4][6] For 5,8-difluoroquinolines, the resonance frequencies of F5 and F8 are dictated by the electron density at their respective positions.

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) elsewhere on the quinoline ring will deshield the fluorine nuclei, causing their signals to shift downfield (to more negative ppm values relative to the standard CFCl₃). Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) will cause an upfield shift.[6] This sensitivity allows for the direct monitoring of chemical modifications across the scaffold.

  • Solvent Effects: The polarity of the solvent can influence the chemical shift, necessitating consistency in experimental conditions for comparative studies.[7]

Table 1: Typical ¹⁹F NMR Parameters for Fluoroaromatic Compounds

ParameterTypical Value RangeSignificance for 5,8-Difluoroquinolines
Chemical Shift (δ) -80 to -170 ppm (vs. CFCl₃)[8]Highly sensitive to electronic effects of other substituents on the quinoline ring.
³J(H,F) Coupling 5 - 15 HzProvides through-bond connectivity information (e.g., F5-H6, F8-H7 coupling).
⁴J(H,F) Coupling 1 - 5 HzLonger-range coupling confirms assignments (e.g., F5-H7, F8-H6 coupling).
⁵J(F,F) Coupling 15 - 25 Hz (through-space)A key diagnostic parameter confirming the spatial proximity of the F5 and F8 atoms.
Spin-Spin Coupling (J): Deciphering Molecular Connectivity

Spin-spin coupling provides unambiguous evidence of through-bond and through-space atomic relationships. In 5,8-difluoroquinolines, both heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) couplings are observed.[9]

  • ¹H-¹⁹F Coupling: The F5 nucleus will couple to the adjacent proton at H6 (³J(F5,H6)) and to a lesser extent, H7 (⁴J(F5,H7)). Similarly, the F8 nucleus will couple to H7 (³J(F8,H7)) and H6 (⁴J(F8,H6)). These couplings are invaluable for assigning both the ¹H and ¹⁹F spectra.

  • ¹⁹F-¹⁹F Coupling: A crucial diagnostic feature for this scaffold is the through-space coupling between F5 and F8. This ⁵J(F,F) coupling is typically in the range of 15-25 Hz and is a definitive indicator of the 5,8-disubstitution pattern. The magnitude of this coupling can also provide subtle information about the conformation of the quinoline ring system.

Part 2: Experimental Workflow for High-Fidelity ¹⁹F NMR Analysis

Acquiring a high-quality ¹⁹F NMR spectrum requires meticulous attention to detail, from sample preparation to the choice of acquisition parameters. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the NMR sample.[10]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the 5,8-difluoroquinoline derivative. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, or Acetone-d₆. Ensure the solvent does not have signals that overlap with regions of interest.

  • Concentration: For a typical small molecule (~400 Da), a concentration of 10-20 mg/mL (25-50 mM) in 0.5-0.6 mL of solvent is generally sufficient for standard 1D ¹⁹F NMR.[11]

  • Homogenization: Ensure the sample is fully dissolved. Vortex the sample vial gently. If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[12] Any suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[10]

  • Tube and Volume: Use a clean, high-quality NMR tube. The final sample volume should be between 0.6-0.7 mL to ensure the sample height is within the active region of the spectrometer's coils.[10]

Protocol 2: Data Acquisition & Processing

These parameters are a starting point and may require optimization for the specific instrument and sample.[13]

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe. Lock the spectrometer on the deuterium signal from the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse-acquire experiment with proton decoupling is typically used. For quantitative analysis, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[13]

    • Spectral Width (SW): Use a wide spectral width (e.g., 200-250 ppm) for the initial experiment to ensure all fluorine signals are captured.[13] The window can be narrowed in subsequent experiments once the chemical shifts are known.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, fewer scans are needed compared to ¹³C NMR. Start with 16 or 32 scans and adjust as needed to achieve the desired signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

  • Data Processing:

    • Referencing: Apply a zero-filling and Fourier transform. Reference the spectrum. While CFCl₃ is the primary standard (0 ppm), it is rarely used directly. Instead, an external or internal reference compound with a known chemical shift (e.g., trifluorotoluene) or indirect referencing via the spectrometer's lock frequency is common.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated baseline correction algorithm for a flat baseline, which is critical for accurate integration.[13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve Derivative in Deuterated Solvent prep2 Filter Solution into High-Quality NMR Tube prep1->prep2 Ensure homogeneity acq1 Tune Probe, Lock & Shim prep2->acq1 Insert sample acq2 Set Acquisition Parameters (SW, NS, D1, Decoupling) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform & Referencing acq3->proc1 Raw data proc2 Phase & Baseline Correction proc1->proc2 proc3 Analyze δ, J-coupling, and Integration proc2->proc3

Caption: Standard workflow for ¹⁹F NMR analysis.

Part 3: Comparative Analysis with Alternative Techniques

While ¹⁹F NMR is a premier technique for analyzing fluorinated compounds, a multi-faceted analytical approach is often necessary for full characterization. The choice of technique depends on the specific question being asked—be it purity, identity, or three-dimensional structure.

Table 2: Comparison of Analytical Techniques for 5,8-Difluoroquinoline Characterization

TechniquePrimary ApplicationStrengthsWeaknesses
¹⁹F NMR Structural Elucidation, Purity, Binding StudiesUnparalleled sensitivity to electronic environment; quantitative; no background in biological assays.[2][5]Provides indirect structural information; requires specialized hardware/probes.
¹H / ¹³C NMR Full Structural ElucidationDefines the entire carbon and proton framework of the molecule.Lower sensitivity for ¹³C; spectra can be complex; less sensitive to subtle electronic changes compared to ¹⁹F.
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IDExtremely high sensitivity; provides exact mass and fragmentation patterns.[14]Provides no information on isomerism (e.g., 5,8- vs 6,8-difluoro) or solution conformation; can require chromatographic coupling.[14]
HPLC-UV/DAD Purity Assessment, QuantificationRobust, widely available, and excellent for determining purity and quantifying components in a mixture.[15]Provides no structural information beyond a retention time and UV spectrum; reference standards are required for identification.
X-ray Crystallography Definitive 3D StructureProvides the absolute, unambiguous solid-state structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain; structure may not represent the solution-state conformation.

As the table illustrates, these techniques are complementary. MS can confirm the mass of a synthesized 5,8-difluoroquinoline derivative, HPLC can confirm its purity, and ¹H/¹³C NMR can elucidate the full carbon-hydrogen framework. However, ¹⁹F NMR provides the most direct and sensitive measure of the electronic consequences of structural modifications, making it indispensable for structure-activity relationship (SAR) studies.

Part 4: Applications in Drug Discovery and Development

The utility of ¹⁹F NMR extends far beyond simple characterization. In the context of drug development, it is a versatile tool for probing molecular interactions and guiding medicinal chemistry efforts.[4][16]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a premier screening method in FBDD.[2][17] A library of small, fluorinated fragments can be screened for binding to a biological target (e.g., a protein).

  • Mechanism: When a fluorinated fragment like a 5,8-difluoroquinoline derivative binds to a protein, its local environment changes dramatically. This change is observed as a perturbation in the ¹⁹F NMR signal—either a shift in its resonance frequency, a significant broadening of the signal, or a decrease in signal intensity.[17]

  • Advantage: Because there are no background fluorine signals from the protein or buffer, even very weak binding events can be detected with high confidence, making it ideal for identifying initial low-affinity hits.[4][5]

Guiding Structure-Activity Relationships (SAR)

During lead optimization, medicinal chemists synthesize numerous analogs of a hit compound to improve its potency and properties. ¹⁹F NMR serves as a rapid, high-information-content method to validate these new structures. By correlating the changes in the F5 and F8 chemical shifts with the biological activity of each new analog, researchers can build a deeper understanding of the electronic requirements for potent binding.

G cluster_discovery Drug Discovery Cascade start Fluorinated Fragment Library (incl. 5,8-DFQ Core) screen ¹⁹F NMR Binding Screen vs. Protein Target start->screen screen->start No Binding hit Hit Identification (Chemical Shift Perturbation) screen->hit Binding Detected sar SAR by ¹⁹F NMR (Correlate δ with Potency) hit->sar lead Lead Optimization sar->lead

Caption: Role of ¹⁹F NMR in a fragment-based drug discovery workflow.

Conclusion

For researchers and drug development professionals working with 5,8-difluoroquinoline derivatives, ¹⁹F NMR spectroscopy is not just an alternative analytical method; it is an essential tool. Its high sensitivity, wide chemical shift dispersion, and the absence of background signals provide a level of insight into the molecular and electronic structure that is difficult to achieve with other techniques. While methods like mass spectrometry and HPLC are critical for confirming identity and purity, ¹⁹F NMR offers a unique window into the nuanced effects of chemical modification, making it indispensable for guiding rational drug design from initial hit discovery through lead optimization. By employing the robust protocols and comparative frameworks outlined in this guide, scientists can fully leverage the power of ¹⁹F NMR to accelerate their research and development efforts.

References

  • Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 947. Available at: [Link]

  • News-Medical.Net. (2026). Exploring ¹⁹F NMR in Drug Development. Available at: [Link]

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5438. Available at: [Link]

  • Pomerantz, W. C., & Kokubo, M. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1058-1070. Available at: [Link]

  • Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Buchholz, C. R., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1356-1376. Available at: [Link]

  • Wojtowicz, P., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 100(1), 34-44. Available at: [Link]

  • Buchholz, C. R., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances, 12(16), 9945-9950. Available at: [Link]

  • Charpentier, T., et al. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Butts, C. P., & Tizzard, G. J. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(19), 9090-9095. Available at: [Link]

  • Arisawa, M., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 929-935. Available at: [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Supporting Information. Available at: [Link]

  • Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry, 26(26), 4964-4983. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Tormena, C. F., & da Silva, J. B. P. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 57(11), 897-907. Available at: [Link]

  • JoVE. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(36), 32491-32503. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Milinković, A., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3848. Available at: [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62. Available at: [Link]

  • UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • University of Manchester. NMR Spectroscopy Primer. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9945-9950. Available at: [Link]

Sources

Comparative

FTIR spectrum of 2,4-Dichloro-5,8-difluoroquinoline

Title: Analytical Performance Comparison: ATR-FTIR vs. Transmission FTIR for the Characterization of 2,4-Dichloro-5,8-difluoroquinoline Executive Summary 2,4-Dichloro-5,8-difluoroquinoline (C9H3Cl2F2N) is a highly haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Performance Comparison: ATR-FTIR vs. Transmission FTIR for the Characterization of 2,4-Dichloro-5,8-difluoroquinoline

Executive Summary

2,4-Dichloro-5,8-difluoroquinoline (C9H3Cl2F2N) is a highly halogenated, electron-deficient aromatic scaffold frequently utilized as a critical intermediate in the synthesis of advanced fluoroquinolone therapeutics[1]. Accurate structural verification of this solid compound relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence and integrity of specific carbon-halogen (C-F and C-Cl) bonds alongside the heterocyclic quinoline ring.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal against traditional Transmission FTIR (KBr pellet) for the characterization of 2,4-dichloro-5,8-difluoroquinoline.

Methodological Rationale & Causality

Highly halogenated quinolines present unique spectroscopic challenges. The strong electron-withdrawing nature of the fluorine and chlorine substituents exerts a profound inductive effect on the quinoline ring system, shifting the C=N and C=C vibrational frequencies relative to an unsubstituted quinoline[2].

When selecting an FTIR modality, the physical interaction between the IR beam and the sample dictates the spectral output and must be accounted for:

  • ATR-FTIR (Diamond Crystal): Relies on the evanescent wave penetrating the sample surface. Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), bands at lower frequencies (like the C-Cl stretch) appear artificially more intense than those at higher frequencies. Furthermore, anomalous dispersion can cause slight peak shifts to lower wavenumbers for strong absorption bands (e.g., the C-F stretch).

  • Transmission (KBr Pellet): The IR beam passes entirely through a diluted bulk sample. This eliminates wavelength-dependent intensity distortions, providing true relative peak intensities and higher resolution for closely overlapping bands. However, it introduces the risk of hygroscopic interference from the KBr matrix.

Spectral Fingerprint Analysis

Regardless of the sampling technique, the FTIR spectrum of 2,4-dichloro-5,8-difluoroquinoline is defined by four primary vibrational domains:

  • C-F Stretching: Fluorinated aromatics and fluoroquinolines exhibit intense, complex C-F stretching vibrations typically situated between 1100 and 1250 cm⁻¹[3]. For the 5,8-difluoro substitution, expect sharp, dominant peaks near 1230 cm⁻¹ and 1115 cm⁻¹.

  • C-Cl Stretching: The heavier chlorine atoms at the 2 and 4 positions produce distinct stretching vibrations in the lower frequency "fingerprint" region, typically between 650 and 800 cm⁻¹ (specifically around 770 cm⁻¹ and 680 cm⁻¹)[2].

  • Quinoline Ring Vibrations: The aromatic C=C and heterocyclic C=N stretches are observed as a series of sharp bands in the 1500–1650 cm⁻¹ region. The primary phenyl ring stretch typically appears near 1560 cm⁻¹[2].

  • Aromatic C-H Bending: Out-of-plane C-H deformations for the remaining aromatic proton appear sharply around 850–880 cm⁻¹[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance differences between the two FTIR modalities for this specific compound.

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Causality / Impact
Sample Preparation Direct application (None)Grind 1-2 mg sample with 100 mg KBr, press at 10 tonsATR eliminates moisture introduction; KBr requires rigorous desiccation to prevent OH band interference at 3400 cm⁻¹.
Spectral Resolution Moderate (4 cm⁻¹)High (2 cm⁻¹)KBr provides superior separation of the closely spaced C=N and C=C ring stretches (~1560 cm⁻¹).
Peak Shifts (C-F Band) ~1227 cm⁻¹ (Slight red-shift)~1230 cm⁻¹ (True position)Anomalous dispersion in ATR alters the refractive index near strong absorption bands, shifting peaks slightly lower.
Low-Frequency Intensity Enhanced (C-Cl bands appear stronger)True relative intensityATR penetration depth increases at lower wavenumbers, artificially boosting the C-Cl signal at 770 cm⁻¹.
Non-Destructive Yes (Sample fully recoverable)No (Sample embedded in KBr matrix)ATR is preferred for scarce, high-value pharmaceutical intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows incorporate mandatory quality control checkpoints to prevent false-positive spectral artifacts.

Protocol A: ATR-FTIR Analysis
  • Crystal Cleaning & Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate. Validation Check: Collect a background scan; the baseline must be flat with no residual peaks, confirming zero cross-contamination.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract ambient atmospheric H₂O and CO₂.

  • Sample Application: Place ~2-5 mg of solid 2,4-dichloro-5,8-difluoroquinoline directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate optical contact between the solid crystal lattice and the diamond, maximizing the evanescent wave penetration.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an "ATR Correction" algorithm in the software to normalize the wavelength-dependent intensities for direct comparison with transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet) Analysis
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours. Causality: KBr is highly hygroscopic; bound water will produce a massive, broad O-H stretch (~3400 cm⁻¹) that can obscure weak overtone bands.

  • Blank Validation: Press a pure KBr pellet (100 mg) at 10 tons for 2 minutes. Scan this blank. Validation Check: The spectrum must show >95% transmittance across the 4000-400 cm⁻¹ range.

  • Sample Grinding: In an agate mortar, gently grind 1-2 mg of 2,4-dichloro-5,8-difluoroquinoline with 100 mg of the dried KBr. Causality: Vigorous grinding can induce polymorphic transformations or localized melting; gentle trituration ensures a homogeneous, non-scattering dispersion.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 3 minutes. Causality: The vacuum removes trapped air, preventing opaque, scattering pellets.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 2 cm⁻¹ resolution) against the pure KBr background.

Mechanistic Workflow Diagram

G Start 2,4-Dichloro-5,8-difluoroquinoline Sample (Solid) Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid/Non-destructive KBr Transmission FTIR (KBr Pellet) Decision->KBr High Sensitivity/Trace ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Grind with KBr & Press (10 tons) KBr->KBr_Prep ATR_Result High Throughput Surface Analysis ATR_Prep->ATR_Result KBr_Result High Resolution Bulk Analysis KBr_Prep->KBr_Result

Decision matrix for selecting the optimal FTIR modality for halogenated quinoline characterization.

References[3] Plenio, H. "The Coordination Chemistry of the CF Unit in Fluorocarbons." Chemical Reviews, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr970465g[1] "2,4-dichloro-5,8-difluoroquinoline." ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB14801662.htm[2] Özel, A.E., et al. "Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes." Journal of Molecular Structure. URL: https://www.researchgate.net/publication/225300000_Infrared-spectra_and_normal-coordinate_analysis_of_quinoline_and_quinoline_complexes

Sources

Validation

Technical Comparison: 2,4-Dichloro-5,8-difluoroquinoline vs. 5,8-Difluoro-4-quinolone

Executive Summary: Scaffold vs. Warhead In the context of medicinal chemistry—specifically for the development of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors—these two compounds do not represent "al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Scaffold vs. Warhead

In the context of medicinal chemistry—specifically for the development of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors—these two compounds do not represent "alternatives" in the traditional sense. Rather, they represent two distinct energetic states of the same pharmacophore.

  • 5,8-Difluoro-4-quinolone (The Scaffold): A thermodynamic sink. It is a stable, crystalline precursor used primarily as the starting material. Its reactivity is defined by its tautomeric equilibrium (4-quinolone

    
     4-hydroxyquinoline), making it a nucleophile or a substrate for electrophilic substitution.
    
  • 2,4-Dichloro-5,8-difluoroquinoline (The Warhead): An activated electrophile. Synthesized from the quinolone, this compound features two leaving groups (chlorines) with distinct reactivity profiles, enabling precise, regioselective functionalization via Nucleophilic Aromatic Substitution (S

    
    Ar).
    

This guide analyzes the transition from the stable quinolone to the reactive dichloro-derivative and details how to exploit the regioselectivity of the latter for library synthesis.

Part 1: Chemical Identity & Physical Properties

The primary distinction lies in their functional groups: the quinolone possesses a carbonyl/hydroxyl system capable of hydrogen bonding, leading to higher melting points and lower solubility in organic solvents compared to the lipophilic dichloro-derivative.

Feature5,8-Difluoro-4-quinolone2,4-Dichloro-5,8-difluoroquinoline
CAS Number 874781-10-92092047-08-8 (Analogous)
Molecular Weight 181.14 g/mol ~234.03 g/mol
Physical State Solid (Powder)Solid (Crystalline)
Melting Point High (>200 °C, decomposition common)Lower (~140–150 °C)
Solubility Soluble in DMSO, DMF, hot alcohols. Poor in CH

Cl

.
Soluble in CH

Cl

, EtOAc, Toluene.
Primary Reactivity Nucleophile (N1/O4), Electrophilic Substrate (C3)Electrophile (S

Ar at C4 > C2)
Storage Hygroscopic; Store RT, desiccated.Moisture sensitive (hydrolysis to quinolone); Store <4°C.

Note on Nomenclature: 5,8-difluoro-4-quinolone is frequently listed in catalogs as 5,8-difluoro-4-hydroxyquinoline . These are tautomers. In solution, the 4-quinolone (keto) form typically predominates, but the hydroxy form explains the reactivity with chlorinating agents.

Part 2: The Synthetic Link & Mechanism[1]

The transformation of the stable quinolone into the reactive dichloro-species is a critical activation step. This is typically achieved using phosphorus oxychloride (POCl


), often with a catalytic base.
Reaction Pathway Visualization

The following diagram illustrates the activation of the quinolone scaffold and the subsequent divergent reactivity of the dichloro-derivative.

QuinoloneReactivity cluster_selectivity Regioselectivity Logic Quinolone 5,8-Difluoro-4-quinolone (Stable Scaffold) Dichloro 2,4-Dichloro-5,8-difluoroquinoline (Activated Electrophile) Quinolone->Dichloro Chlorination (Reflux, 2-4h) POCl3 Activation Agent (POCl3 / Base) POCl3->Dichloro ProdA 2-Chloro-4-amino-quinoline (Kinetic Product) Dichloro->ProdA S_NAr (C4) Mild Conditions (Fast) ProdB 2,4-Diamino-quinoline (Thermodynamic Product) ProdA->ProdB S_NAr (C2) Harsh Conditions (Slow)

Caption: The activation of the 4-quinolone scaffold to the 2,4-dichloro derivative enables sequential nucleophilic substitution, prioritizing the C4 position.

Part 3: Reactivity Profile & Regioselectivity

5,8-Difluoro-4-quinolone (The Nucleophile)
  • Tautomerism: Exists in equilibrium between the oxo (NH-C=O) and hydroxy (N=C-OH) forms.

  • Alkylation: Reacting with alkyl halides (R-X) typically results in N-alkylation (forming 1-alkyl-4-quinolones) under basic conditions (e.g., K

    
    CO
    
    
    
    /DMF). O-alkylation is a minor pathway unless specific "hard" electrophiles or silver salts are used.
  • Electrophilic Substitution: The C3 position is electron-rich and susceptible to nitration or bromination, though the 5,8-difluoro substitution pattern deactivates the ring slightly compared to unsubstituted quinoline.

2,4-Dichloro-5,8-difluoroquinoline (The Electrophile)

This molecule is designed for Nucleophilic Aromatic Substitution (S


Ar) .[1][2][3] The presence of two chlorine atoms creates a "selectivity puzzle" that researchers can exploit.
  • C4-Chlorine (High Reactivity): The C4 position is vinylogous to the ring nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom (para-like resonance). This stabilizes the Meisenheimer intermediate, making C4 the kinetically favored site for the first substitution.

  • C2-Chlorine (Lower Reactivity): The C2 position is adjacent to the nitrogen (ortho-like). While activated, it lacks the extended conjugation stability of the C4 intermediate and is often more sterically hindered by the lone pair of the ring nitrogen.

  • The 5,8-Difluoro Effect: Fluorine atoms are strongly electron-withdrawing (inductive effect, -I). Their presence at C5 and C8 lowers the LUMO energy of the entire ring system, making the molecule more reactive toward nucleophiles than the non-fluorinated analog.

Decision Matrix: When to use which?

  • Use the Quinolone if you need to introduce an N-substituent (e.g., N-ethyl, N-cyclopropyl) before building the rest of the molecule.

  • Use the Dichloro if you need to introduce a complex amine or carbon chain at the C4 position while keeping the C2 position available for later cyclization or functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5,8-difluoroquinoline

Objective: Convert the stable hydroxyquinoline to the reactive dichloro intermediate.

Reagents:

  • 5,8-Difluoro-4-hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 – 10.0 equiv) [Solvent & Reagent]
    
  • Optional: N,N-Dimethylaniline (DMA) or DMF (Cat. 0.1 equiv) as a base catalyst.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), charge 5,8-difluoro-4-hydroxyquinoline.
    
  • Addition: Carefully add POCl

    
     (neat) to the solid. Caution: Exothermic. Add the catalytic base if using.
    
  • Reaction: Heat the mixture to reflux (~105–110 °C). The solid should dissolve as the reaction proceeds. Stir for 2–4 hours. Monitor by TLC (the starting material is very polar/fluorescent; the product is non-polar).

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl

      
      . Warning: Violent reaction, HCl gas evolution.
      
    • Neutralize the aqueous slurry with NH

      
      OH or NaHCO
      
      
      
      to pH ~8.
  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (eluting with low % EtOAc in Hexanes).

Protocol B: Regioselective S Ar at C4

Objective: Install a nucleophile (e.g., an amine) selectively at the C4 position.[4]

Reagents:

  • 2,4-Dichloro-5,8-difluoroquinoline (1.0 equiv)

  • Amine Nucleophile (1.0 – 1.1 equiv)

  • Base: Triethylamine (Et

    
    N) or DIPEA (1.2 equiv)
    
  • Solvent: THF, Acetonitrile, or DMF.

Procedure:

  • Dissolve the dichloro-quinoline in anhydrous THF (0.1 M concentration).

  • Cool to 0 °C (ice bath) to maximize regioselectivity.

  • Add the base, followed by the dropwise addition of the amine.

  • Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Note: Heating is usually not required for C4 substitution and may promote double substitution (C2+C4).

  • Workup: Dilute with water, extract with EtOAc.

  • Result: The major product (>90%) will be the 2-chloro-4-amino-5,8-difluoroquinoline . The C2-chlorine remains intact for further chemistry.

Part 5: Safety & Handling

Phosphorus Oxychloride (POCl ) Hazards
  • Hydrolysis: Reacts violently with water to release Hydrogen Chloride (HCl) gas and Phosphoric Acid.

  • Inhalation: Highly toxic. Pulmonary edema can be delayed. Always use a functioning fume hood.

  • Quenching: Never add water to POCl

    
    . Always add POCl
    
    
    
    (or the reaction mix) to ice/water slowly.
Fluoro-Chloro-Quinolines[7]
  • Sensitization: Halogenated heterocycles are potent skin sensitizers and irritants. Avoid all skin contact.

  • Lachrymators: Some benzyl-halide like intermediates (though less likely here) can be lachrymators. Wear goggles.

References

  • Regioselectivity in Quinazoline/Quinoline S

    
    Ar: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: PMC / NIH (2024).
    • URL:[Link]

    • Relevance: Confirms the electronic preference for C4 substitution in 2,4-dichloro-heterocycles due to LUMO coefficient distribution.
  • Synthesis of Chloro-Quinolines

    • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines.
    • Source: Canadian Journal of Chemistry (2023).
    • URL:[Link]

    • Relevance: Provides general protocols for converting quinolones to dichloro-deriv
  • Physical Properties & Safety

    • Title: 2,4-Dichloro-5-fluoroquinoline Safety D
    • Source: ChemScene.[5]

    • Relevance: Safety and handling data for the closely rel
  • General Reactivity of Dichloropyrimidines (Analogous System)

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec.

    • URL:[Link]

    • Relevance: Explains the "C4 vs C2" competition and the role of steric/electronic effects in nitrogen heterocycles.

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-5,8-difluoroquinoline proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 2,4-Dichloro-5,8-difluoroquinoline As drug development pipelines increasingly rely on highly functionalized halogenated scaffolds—particularly in the synthesis of adv...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 2,4-Dichloro-5,8-difluoroquinoline

As drug development pipelines increasingly rely on highly functionalized halogenated scaffolds—particularly in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics—laboratories must adopt rigorous, field-proven waste management strategies. 2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9) presents a unique logistical and toxicological challenge. With halogens comprising approximately 46.5% of its molecular mass, improper disposal or low-temperature combustion can trigger the release of highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, alongside the potential synthesis of persistent environmental pollutants.

This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and ultimate destruction of this polyhalogenated intermediate.

Section 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to establish the physicochemical baseline of the waste material. The high density of electron-withdrawing halogens on the quinoline ring dictates both its reactivity and its environmental fate.

Table 1: Quantitative Chemical Profile and Regulatory Classification

Property / AttributeSpecificationOperational Implication
Chemical Name 2,4-Dichloro-5,8-difluoroquinolineRequires specialized halogenated waste routing.
CAS Number 1367807-93-9Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C9H3Cl2F2NGenerates mixed acid gases (HCl, HF) upon decomposition.
Molecular Weight 234.03 g/mol High mass-to-halogen ratio (~46.5% halogens by weight).
GHS Hazard Classes Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Mandates strict PPE (nitrile/neoprene, eye protection).
EPA Waste Classification Halogenated Organic WasteSubject to strict tracking under RCRA regulations.

Data supported by chemical property databases (1)[1].

Section 2: The Logic of Halogenated Waste Segregation

In my experience overseeing laboratory safety operations, the most common point of failure in chemical disposal is improper segregation.

The Causality of Segregation: Polyhalogenated compounds must be strictly isolated from non-halogenated solvent waste (e.g., acetone, ethanol, hexanes). Mixing these streams not only drastically increases the total volume of waste requiring expensive high-temperature incineration but also introduces severe chemical risks. If a mixed waste stream is inadvertently sent to a standard municipal or low-temperature industrial incinerator, the incomplete combustion of the halogenated constituents acts as a catalyst for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

To prevent this, institutional guidelines mandate that halogenated wastes be collected separately in compatible containers (2)[2].

G Start Generate 2,4-Dichloro-5,8- difluoroquinoline Waste Decision Physical State? Start->Decision Solid Solid Waste Container (HDPE, Halogenated) Decision->Solid Powder/Solid Liquid Liquid Waste Carboy (PTFE/Glass, Halogenated) Decision->Liquid Solution Label Label: Hazardous Halogenated Waste Solid->Label Liquid->Label Store Store in Secondary Containment (Ventilated Cabinet) Label->Store End Licensed High-Temp Incineration (>1000°C) Store->End

Decision tree for the segregation and routing of polyhalogenated quinoline waste.

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

This self-validating protocol ensures that the waste is safely contained, accurately documented, and legally compliant from the benchtop to the disposal facility.

Step 1: Container Selection & Compatibility Check

  • Action: Select a high-density polyethylene (HDPE), polytetrafluoroethylene (PTFE), or glass container.

  • Causality: Do not use galvanized steel safety cans. Over time, trace moisture can react with halogenated organics to form micro-amounts of HCl/HF, which rapidly corrode galvanized steel, leading to catastrophic leaks and exposure (2)[2].

  • Validation: Visually inspect the container for a "Corrosive/Halogen Compatible" manufacturer rating before use.

Step 2: Waste Transfer

  • Action: Transfer the 2,4-Dichloro-5,8-difluoroquinoline (either as a dry powder or dissolved in a halogenated solvent like DCM) into the container inside a certified chemical fume hood. Use a capped waste funnel to minimize vapor release.

Step 3: Mandated Labeling

  • Action: Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste" and list "2,4-Dichloro-5,8-difluoroquinoline (CAS: 1367807-93-9)" with its approximate concentration.

  • Causality: Unknown chemicals cannot be legally transported or incinerated without expensive analytical testing. Immediate labeling prevents the generation of "unknowns."

Step 4: Secondary Containment & Storage

  • Action: Place the sealed container in a secondary containment tray inside a ventilated flammables/corrosives cabinet. Ensure it is stored far away from strong alkali metals (e.g., sodium, potassium), which can react explosively with halogenated compounds.

Section 4: Spill Response & Decontamination Workflow

In the event of a spill, standard solvent cleanup procedures are insufficient. The following protocol leverages chemical neutralization to ensure complete decontamination.

G Spill Spill Detected PPE Evacuate & Don PPE (Respirator, Nitrile) Spill->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Sweep into Sealed HDPE Contain->Collect Decon Decontaminate Surface (Alkaline Wash) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Step-by-step emergency response and decontamination workflow for halogenated spills.

Step 1: Isolation and PPE Donning

  • Action: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, safety goggles, a lab coat, and a half-face respirator with organic vapor/acid gas cartridges (if aerosolization is suspected).

Step 2: Inert Containment

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite.

  • Causality: Never use combustible absorbents (like sawdust or paper towels) for concentrated halogenated compounds. The high reactivity can initiate an exothermic degradation process, posing an acute fire risk.

Step 3: Physical Collection

  • Action: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the absorbed mixture. Deposit it into a wide-mouth HDPE waste container and seal tightly.

Step 4: Chemical Decontamination & Validation

  • Action: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

  • Causality: The alkaline wash neutralizes any residual acidic byproducts or trace HF/HCl that may have formed from ambient moisture reacting with the halogens.

  • Validation: Swab the cleaned surface with a pH indicator strip. The protocol is complete only when the surface tests neutral (pH 7.0).

Section 5: High-Temperature Incineration & Environmental Fate

Understanding the ultimate fate of this chemical reinforces the necessity of the upstream protocols. When 2,4-Dichloro-5,8-difluoroquinoline is handed over to Environmental Health and Safety (EHS), it is transported to a licensed hazardous waste treatment facility.

Under EPA regulations (40 CFR Part 264 Subpart O), hazardous waste incinerators must achieve a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents (3)[3].

Table 2: Thermal Oxidation Parameters for Polyhalogenated Quinolines

ParameterRegulatory / Operational StandardMechanistic Purpose
Operating Temperature 982°C – 1204°C (1800°F – 2200°F)Exceeds the activation energy required to completely cleave robust C-Cl and C-F bonds.
Residence Time > 2.0 secondsEnsures complete oxidation, preventing the recombination of radicals into PCDDs/PCDFs.
Destruction Efficiency ≥ 99.99% DREFederally mandated environmental protection standard.
Scrubber Chemistry Highly Alkaline (NaOH or Ca(OH)₂ wash)Neutralizes the massive influx of generated HCl and HF gases into harmless salts.

Data synthesized from industrial thermal oxidizer specifications (4)[4].

The Mechanistic Fate: During thermal decomposition at >1000°C, the carbon skeleton of the quinoline is oxidized to CO₂ and H₂O. Simultaneously, the carbon-halogen bonds undergo homolytic cleavage. The resulting fluorine and chlorine radicals rapidly abstract hydrogen to form hydrogen fluoride (HF) and hydrogen chloride (HCl) (5)[5]. Because these gases are highly toxic and corrosive, the incinerator exhaust cannot be vented directly. Instead, it is forced through a two-stage packed column caustic scrubber. The alkaline wash reacts with the acid gases, precipitating them out of the exhaust stream as environmentally benign sodium chloride (NaCl) and calcium fluoride (CaF₂) salts, completing the safe lifecycle of the chemical.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

  • Title: 40 CFR Part 264 Subpart O -- Incinerators Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Halogenated Hydrocarbon Thermal Oxidizer Source: Zeeco URL: [Link]

  • Title: Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5,8-difluoroquinoline

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 2,4-Dichloro-5,8-difluoroquinoline, a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 2,4-Dichloro-5,8-difluoroquinoline, a halogenated quinoline, presents a specific set of handling challenges due to its reactive nature. This guide provides a direct, field-tested framework for its safe handling, grounded in established chemical safety principles, to ensure both the integrity of your research and the protection of your team.

Core Hazard Assessment: Understanding the 'Why' Behind the 'How'

While a specific, comprehensive toxicological profile for 2,4-Dichloro-5,8-difluoroquinoline is not widely published, its structure as a poly-halogenated aromatic heterocyclic compound allows us to infer a significant hazard profile based on analogous chemicals.[1] Compounds in this class are often potent irritants and can be corrosive to skin, eyes, and the respiratory tract.[2][3] The presence of multiple halogen atoms (chlorine and fluorine) increases its reactivity and potential for biological activity. Therefore, all handling procedures must assume the compound is, at minimum, a severe irritant, corrosive, and potentially toxic substance.[1]

Anticipated Hazards:

  • Acute Dermal and Ocular Effects: Causes severe skin burns and eye damage upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause severe respiratory tract irritation.[3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A Task-Based Protocol

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task, the quantity of material being handled, and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory procedures involving 2,4-Dichloro-5,8-difluoroquinoline.

Task / ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid, <1g) Chemical splash goggles[4][5]Double nitrile or neoprene gloves[4][5]Flame-retardant lab coat, fully buttoned[5]Required: Work within a certified chemical fume hood[6][7]
Solution Preparation & Transfer Chemical splash goggles and a full-face shield[5]Double nitrile or neoprene gloves[4][5]Chemical-resistant apron over a lab coat[8]Required: Work within a certified chemical fume hood[6][7]
Reaction Setup & Workup (>1g scale) Chemical splash goggles and a full-face shield[5]Elbow-length, chemical-resistant gloves (e.g., butyl rubber, Viton) over inner nitrile gloves[9]Chemical-resistant apron over a lab coat; closed-toe shoes are mandatory[5][9]Required: Work within a certified chemical fume hood[6][7]
Spill Cleanup Chemical splash goggles and a full-face shield[5]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[10]Full chemical-resistant suit or coveralls, as dictated by spill size[9]Air-purifying respirator (APR) with organic vapor/acid gas cartridges, or SCBA for large spills[6]

Causality Behind PPE Choices:

  • Eye Protection: Safety glasses are insufficient as they do not protect from splashes from all angles.[4] Chemical splash goggles provide a seal around the eyes, and a face shield adds a critical layer of protection against larger splashes, especially when handling solutions.[5]

  • Hand Protection: Double-gloving provides robust protection.[5] The outer glove absorbs any initial contact, and can be removed quickly and safely if contaminated, leaving a clean inner glove.[11] Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, but for prolonged contact or immersion, more robust materials like butyl rubber are necessary.[4][8]

  • Body Protection: A standard lab coat protects against minor spills, but a chemical-resistant apron is essential when handling corrosive liquids to prevent soak-through.[8]

  • Respiratory Protection: Due to its irritant nature, all work with this compound must be performed within a chemical fume hood to prevent inhalation exposure.[6][7]

Operational Plan: Step-by-Step Handling & Disposal

A. Weighing and Transfer of Solid 2,4-Dichloro-5,8-difluoroquinoline:

  • Preparation: Don all required PPE as outlined in the table for small-scale solid handling. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, etc.) within the hood to avoid moving in and out of the containment area.

  • Transfer: Carefully open the primary container inside the hood. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Keep the primary container as far back in the hood as possible to minimize the chance of dust escaping.

  • Sealing: Immediately and securely close the primary container.

  • Cleanup: Gently wipe the spatula and any surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual dust. Dispose of the cloth in the designated solid hazardous waste container.

B. Waste Disposal Protocol:

  • Categorization: All materials that come into direct contact with 2,4-Dichloro-5,8-difluoroquinoline are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Segregation:

    • Solid Waste: Dispose of all contaminated solid materials in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[2]

    • Liquid Waste: Dispose of all reaction mixtures and waste solvents containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[2]

    • Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container.

  • Labeling and Storage: Ensure all waste containers are properly labeled with the full chemical name and stored in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.[6]

Emergency Response Plan: Chemical Spill Workflow

In the event of a spill, a systematic and calm response is critical. The following workflow diagram outlines the immediate steps to be taken.

Spill_Response_Workflow start Spill Occurs assess Assess Spill (Size & Location) start->assess is_major Major Spill? (>100 mL or outside hood) assess->is_major evacuate Alert Others & Evacuate Area Pull Fire Alarm if Needed Call EHS/Emergency Services is_major->evacuate Yes is_minor Minor Spill (<100 mL, contained in hood) is_major->is_minor No don_ppe Don Additional PPE (Face shield, apron, heavy gloves) is_minor->don_ppe contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb/Neutralize (Use inert absorbent like vermiculite) contain->absorb collect Collect Waste (Scoop into labeled waste container) absorb->collect decon_area Decontaminate Area (Wipe with appropriate solvent) collect->decon_area decon_self Decontaminate & Doff PPE Remove outer gloves first decon_area->decon_self end Procedure Complete Report Incident decon_self->end

Caption: Workflow for responding to a chemical spill.

Emergency First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Vertex AI Search.
  • Greenbook.net.
  • Princeton EHS. Section 3: Emergency Procedures.
  • Fisher Scientific.
  • SAFETY D
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • Merck.
  • Directools.com. SDS US.
  • U.S. Environmental Protection Agency.
  • Active AgriScience. Emergency Response Plan.
  • Tocris Bioscience.
  • MilliporeSigma. 2,4-Dichloro-5-fluoroquinazoline | 87611-00-5.
  • GOV.UK.
  • Merck.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Environmental Health and Safety.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
  • CymitQuimica.
  • Tocris Bioscience.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.